2-(1,2-Benzisoxazol-3-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSIAYQIMUUCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306794 | |
| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4865-84-3 | |
| Record name | 1,2-Benzisoxazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4865-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 179803 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004865843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4865-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179803 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1,2-Benzisoxazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisoxazole-3-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(1,2-Benzisoxazol-3-yl)acetic acid" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of the antiepileptic drug Zonisamide. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities. Additionally, this guide presents visualizations of key chemical pathways and experimental workflows to support researchers in their understanding and application of this compound.
Chemical and Physical Properties
This compound, also known as 1,2-Benzisoxazole-3-acetic acid, is a heterocyclic compound with the molecular formula C₉H₇NO₃.[1][2][3] It presents as a white to light yellow or light orange powder or crystalline solid.[1][2]
Identifiers and Descriptors
| Property | Value | Reference(s) |
| CAS Number | 4865-84-3 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| InChI | InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12) | [1][2] |
| InChIKey | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [1][2] |
| SMILES | O1C2=C(C=CC=C2)C(CC(O)=O)=N1 | [1][2] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 123 °C | |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| pKa | 3.60 ± 0.30 (Predicted) | [2] |
Synthesis and Purification
The most common and well-documented method for the synthesis of this compound involves the reaction of 4-hydroxycoumarin with hydroxylamine.
Experimental Protocol: Synthesis from 4-Hydroxycoumarin
This protocol is adapted from established literature procedures.
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
10% aqueous sodium carbonate solution
-
Dilute hydrochloric acid
-
Water
Procedure:
-
Prepare a solution of hydroxylamine in water by dissolving 200g of hydroxylamine hydrochloride in 1200 ml of 10% sodium carbonate solution at room temperature. The pH of this solution should be maintained between 4.5 and 5.5.
-
To this solution, add 100g of 4-hydroxycoumarin at room temperature.
-
Warm the reaction mixture to 40 °C and maintain it at 40-45 °C for 12 hours, or until the reaction is complete as monitored by a suitable analytical method (e.g., TLC).
-
After the reaction is complete, cool the mixture to 10 °C.
-
Adjust the pH of the reaction mass to 1 to 1.5 with dilute hydrochloric acid. This will cause the product to precipitate.
-
Cool the suspension to 0-5 °C and maintain this temperature for 1 hour to ensure complete precipitation.
-
Isolate the precipitated this compound by filtration.
-
Dry the product at 60-70 °C.
Purification
Recrystallization is a common method for the purification of this compound. A suitable solvent for recrystallization is aqueous ethanol.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzisoxazole ring system and the methylene protons of the acetic acid side chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and the methylene carbon will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and several bands corresponding to the C=C and C-H stretching and bending vibrations of the aromatic ring.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (177.16 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the isoxazole ring.
Applications and Biological Activity
The primary application of this compound is as a key starting material in the multi-step synthesis of Zonisamide, a sulfonamide anticonvulsant.[2] Zonisamide is used in the treatment of epilepsy.[2]
Synthesis of Zonisamide
The synthesis of Zonisamide from this compound is a critical industrial process. The general workflow is depicted below.
Caption: Synthetic pathway of Zonisamide from this compound.
Potential Biological Activity: Acetylcholinesterase Inhibition
While this compound itself is not primarily known for its biological activity, some derivatives of 1,2-benzisoxazole have been investigated as inhibitors of acetylcholinesterase (AChE).[4][5][6] AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for diseases such as Alzheimer's disease.[7]
The proposed mechanism involves the binding of the benzisoxazole derivative to the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[7]
Caption: Mechanism of Acetylcholinesterase Inhibition by 1,2-Benzisoxazole Derivatives.
Safety and Handling
This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance lies in its role as a precursor to the antiepileptic drug Zonisamide. While the compound itself is not known for significant biological activity, the benzisoxazole scaffold is of interest in medicinal chemistry, particularly in the context of acetylcholinesterase inhibition. This guide provides essential information for researchers working with this compound, from its synthesis and purification to its potential applications and safety considerations. Further research into the biological activities of this compound and its derivatives may reveal new therapeutic opportunities.
References
- 1. rsc.org [rsc.org]
- 2. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. This compound | 4865-84-3 [chemicalbook.com]
- 4. Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1,2-Benzisoxazole-3-acetic acid CAS 4865-84-3
An In-depth Technical Guide to 1,2-Benzisoxazole-3-acetic acid (CAS 4865-84-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Benzisoxazole-3-acetic acid is a heterocyclic building block of significant interest in medicinal and synthetic chemistry. While its intrinsic biological activity is not extensively documented, it serves as a critical starting material for the synthesis of various pharmacologically active compounds. Most notably, it is a key intermediate in the production of the broad-spectrum antiepileptic drug Zonisamide.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its pivotal role in the development of therapeutic agents.
Physicochemical Properties
1,2-Benzisoxazole-3-acetic acid is typically a white to light yellow crystalline powder.[1][3] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 4865-84-3 | [4] |
| Molecular Formula | C₉H₇NO₃ | [4] |
| Molecular Weight | 177.16 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 127 - 131 °C | [1][3] |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.60 ± 0.30 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| InChI Key | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [4] |
| Storage | Room Temperature or 2-8°C, sealed in dry conditions | [2][4] |
Spectroscopic and Analytical Data
Accurate spectroscopic characterization is essential for structure verification and quality control. While specific spectral data for this compound is not widely published in peer-reviewed journals, the expected characteristics based on its structure are described.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. A singlet corresponding to the methylene (-CH₂) protons would appear, and a broad singlet for the carboxylic acid proton (-COOH) would be observed further downfield. |
| ¹³C NMR | Aromatic carbons would typically appear in the 110-160 ppm range. Signals for the methylene carbon, the isoxazole ring carbons, and a downfield signal for the carbonyl carbon (>170 ppm) are expected. |
| Infrared (IR) | Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), C=C and C=N ring stretching in the 1450-1640 cm⁻¹ region, and a C-O stretch.[5] |
| Mass Spec. (MS) | The molecular ion peak [M]⁺ would be observed at m/z 177. Common fragmentation patterns would involve the loss of CO₂ (44 Da) or the entire acetic acid group. |
Synthesis and Chemical Reactivity
The 1,2-benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, and 1,2-Benzisoxazole-3-acetic acid is a versatile intermediate for accessing this core.[3]
Synthesis of 1,2-Benzisoxazole-3-acetic acid
A common and efficient method for synthesizing the title compound is through the reaction of 4-hydroxycoumarin with hydroxylamine.[6] This process involves the ring-opening of the coumarin lactone and subsequent recyclization to form the benzisoxazole ring.
Role as a Key Intermediate for Zonisamide
The most prominent application of 1,2-Benzisoxazole-3-acetic acid is as the precursor for the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[1][6] The synthesis involves a two-step conversion of the acetic acid side chain into a methanesulfonamide group.
The synthesis of zonisamide from 1,2-benzisoxazole-3-acetic acid proceeds via sulfonation followed by amination.[1]
-
Sulfonation: The acetic acid starting material is reacted with a sulfonating agent, such as chlorosulfonic acid, often in an inert solvent. This step converts the -CH₂COOH group into a -CH₂SO₃Cl group.
-
Amination: The resulting sulfonyl chloride is then reacted with ammonia (amination) to replace the chlorine atom, forming the final -CH₂SO₂NH₂ sulfonamide group of Zonisamide.
Pharmacological Significance (via Derivatives)
While 1,2-Benzisoxazole-3-acetic acid itself is primarily a synthetic intermediate, the 1,2-benzisoxazole core it provides is present in numerous centrally active drugs.[3]
Zonisamide: Mechanism of Action
Zonisamide is a broad-spectrum antiepileptic drug.[1] Its anticonvulsant activity is attributed to a dual mechanism of action that differentiates it from many other antiepileptic drugs.[7][8]
-
Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents sustained, high-frequency seizure activity.[8][9]
-
Reduction of T-Type Calcium Currents: It reduces low-threshold T-type calcium currents in neurons.[8][9] This action is particularly relevant for controlling absence seizures.
References
- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology | Bentham Science [eurekaselect.com]
- 4. 1,2-Benzisoxazole-3-acetic Acid | 4865-84-3 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. e-journals.in [e-journals.in]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(1,2-Benzisoxazol-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key heterocyclic compound utilized in pharmaceutical and agrochemical research. It covers the compound's fundamental chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block in medicinal chemistry.
Chemical Identity and Structure
This compound is a synthetic compound featuring a benzisoxazole core fused to a benzene ring, with an acetic acid group attached at the 3-position. Its formal IUPAC name is 2-(1,2-benzoxazol-3-yl)acetic acid [1][2].
Chemical Structure:
SMILES representation: C1=CC=C2C(=C1)C(=NO2)CC(=O)O[2]
Physicochemical and Pharmacological Data
The properties of this compound are summarized below. This data is crucial for its application in synthesis, formulation, and biological screening.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 2-(1,2-benzoxazol-3-yl)acetic acid | [1][2] |
| CAS Number | 4865-84-3 | [1][2][3][4][5] |
| Molecular Formula | C₉H₇NO₃ | [1][2][3][4] |
| Molecular Weight | 177.16 g/mol | [2][3][4][6] |
| Synonyms | 1,2-Benzisoxazole-3-acetic acid, Benzo[d]isoxazol-3-yl-acetic acid | [1][2][5] |
| InChI Key | BVSIAYQIMUUCRW-UHFFFAOYSA-N | [2][4][7] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Solid, powder to crystal | [4][7] |
| Color | White to Light yellow to Light orange | [4] |
| Melting Point | 123 °C | [7][8] |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [4][7][8] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [4][8] |
| pKa | 3.60 ± 0.30 (Predicted) | [4] |
| Solubility | Soluble in Methanol | [4][8] |
| Storage | 2-8°C, sealed, away from moisture | [4][5][7] |
Role in Pharmaceutical Synthesis
This compound is a significant intermediate in the synthesis of various pharmaceuticals.[9] Its most notable application is as a key precursor in the production of Zonisamide, a sulfonamide anticonvulsant agent used to treat epilepsy.[4][10][11] The benzisoxazole scaffold is recognized as a "privileged structure" in drug design, appearing in compounds developed for a range of therapeutic areas including antipsychotic, anticancer, antimicrobial, and anti-inflammatory applications.[12][13][14]
The logical workflow for its primary application is visualized below.
Caption: Role of this compound as a key intermediate for Zonisamide.
Experimental Protocols: Synthesis
The synthesis of this compound and its derivatives can be achieved through several established methods. A common approach involves the cyclization of hydroxylated precursors.
Method 1: Synthesis from Hydroxycoumarins (Posner Reaction)
A reported methodology involves the synthesis of 1,2-benzisoxazole-3-acetic acid from hydroxycoumarins via the Posner reaction.[15] This method serves as a foundational step for creating various derivatives.
The general workflow for this synthesis is outlined below.
Caption: Generalized workflow for the synthesis of the target compound from hydroxycoumarins.
Protocol Details:
-
Reaction Setup: The specific hydroxycoumarin starting material is subjected to conditions characteristic of the Posner reaction.
-
Intermediate Processing: The resulting product from the Posner reaction is processed to yield 1,2-benzisoxazol-3-acetic acid.[15]
-
Derivatization (Optional): The acetic acid product can be further modified. For instance, refluxing with methyl acetate in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding methyl ester, methyl 1,2-benzisoxazol-3-yl acetate.[15] This ester can then be reduced using agents like LiAlH₄ to produce 2-(1,2-benzisoxazol-3-yl)ethanol.[15]
Method 2: One-Pot Synthesis of 1,2-Benzisoxazole Core
An alternative efficient method for creating the 1,2-benzisoxazole core involves an in situ oxime formation followed by internal cyclization. This one-pot synthesis is advantageous for its simplicity and potential for large-scale production.
Protocol Details:
-
Oxime Formation: A suitable ketone intermediate is reacted with a hydroxylamine source (e.g., hydroxylamine sulfate) in the presence of a base like potassium hydroxide. This generates the oxime in situ.
-
Cyclization: The generated oxime undergoes an intramolecular cyclization reaction, forming the stable 1,2-benzisoxazole ring system.
-
Hydrolysis: Subsequent alkaline hydrolysis can be used to deprotect other functional groups if necessary, yielding the final benzisoxazole derivative.
Biological and Pharmacological Context
The 1,2-benzisoxazole moiety is a cornerstone in the development of biologically active compounds. Derivatives have shown a wide spectrum of activities:
-
Anticancer: Certain 2-arylbenzoxazole acetic acid derivatives have demonstrated promising cytotoxic activity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[12]
-
Antimicrobial: A naturally occurring 1,2-benzisoxazole, 3,6-dihydroxy-1,2-benzisoxazole, has shown potent antibiotic activity against multi-drug resistant Acinetobacter baumannii.[14]
-
Neurological: Beyond Zonisamide, other 1,2-benzisoxazole derivatives have been investigated as potential antipsychotics (D2/5-HT2 antagonists), antidepressants (monoamine oxidase inhibitors), and as potent inhibitors of acetylcholinesterase for treating memory dysfunction.[13]
The diverse biological activities highlight the importance of this compound as a foundational scaffold for combinatorial chemistry and drug discovery campaigns.
Safety and Handling
According to its GHS classification, this compound is harmful if swallowed and causes skin and serious eye irritation.[2][16] It may also cause respiratory irritation.[16] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[16] Work should be conducted in a well-ventilated area.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ivychem.com [ivychem.com]
- 4. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound - Chemical Intermediate - PRODUCT - CHEMFISH TOKYO CO.,LTD - CHEMFISH TOKYO CO.,LTD [en.chemfish.co.jp]
- 7. This compound | 4865-84-3 [sigmaaldrich.com]
- 8. This compound CAS#: 4865-84-3 [m.chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | 4865-84-3 [chemicalbook.com]
- 11. This compound CAS 4865-84-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. isca.me [isca.me]
- 14. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 15. e-journals.in [e-journals.in]
- 16. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Core Mechanism of Action of 2-(1,2-Benzisoxazol-3-yl)acetic Acid and its Primary Derivative, Zonisamide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the mechanism of action related to the benzisoxazole scaffold, focusing on the well-characterized therapeutic agent Zonisamide, for which 2-(1,2-Benzisoxazol-3-yl)acetic acid is a key synthetic precursor. While this compound is primarily recognized as a chemical intermediate, its derivative, Zonisamide, exhibits a multifaceted pharmacological profile, making it a subject of significant interest in neuropharmacology.
Part 1: this compound: A Synthetic Intermediate
This compound is principally utilized as a building block in the synthesis of more complex pharmaceutical compounds. Its most notable application is in the production of the antiepileptic and antiparkinsonian drug, Zonisamide. Currently, there is a lack of publicly available scientific literature detailing a specific, independent mechanism of therapeutic action for this compound itself. Therefore, this guide will focus on the well-documented and clinically relevant mechanism of action of its primary derivative, Zonisamide.
Part 2: Zonisamide: A Multi-Targeting Neuromodulatory Agent
Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) is a sulfonamide anticonvulsant that is structurally distinct from other antiepileptic drugs. Its therapeutic efficacy is attributed to a combination of several mechanisms that collectively stabilize neuronal membranes and modulate synaptic transmission.[1][2]
Modulation of Voltage-Gated Ion Channels
A primary mechanism of Zonisamide is its interaction with voltage-gated sodium and calcium channels, which are crucial for the initiation and propagation of action potentials.[1][2][3]
-
Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[4] It is thought to stabilize the inactive state of the channel, thereby reducing sustained high-frequency neuronal firing that is characteristic of seizure activity.[4]
-
T-Type Calcium Channels: Zonisamide also inhibits low-threshold, transient inward (T-type) calcium currents.[2][5] This action is particularly relevant in the context of absence seizures, where the rhythmic firing of thalamic neurons, driven by T-type calcium channels, plays a critical role.[1][3] By blocking these channels, Zonisamide can disrupt this abnormal rhythmic activity.[1][3][5] A study on cultured neurons from the rat cerebral cortex demonstrated a dose-dependent reduction in T-type calcium currents, with a mean reduction of 59.5% at a concentration of 500 µM.[5]
Inhibition of Carbonic Anhydrase
Zonisamide is a known inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.[6][7] While this activity is considered weak and not the primary contributor to its antiepileptic effects, it may be associated with certain side effects, such as metabolic acidosis and kidney stone formation.[1] Zonisamide has been shown to be a potent inhibitor of specific isoforms of carbonic anhydrase.
Modulation of Neurotransmitter Systems
Zonisamide exerts a complex influence on several key neurotransmitter systems, further contributing to its overall therapeutic effect.
-
GABAergic System: Zonisamide appears to enhance GABAergic neurotransmission. Studies have shown that it can increase the release of GABA and may also modulate GABA transporters.[1] One study indicated that Zonisamide treatment leads to an upregulation of the neuronal glutamate transporter EAAC-1 and a downregulation of the GABA transporter GAT-1, which would be expected to increase synaptic GABA concentrations.[8]
-
Glutamatergic System: The drug has been shown to inhibit the release of the excitatory neurotransmitter glutamate.[1][3] This effect may be secondary to its actions on voltage-gated ion channels.
-
Dopaminergic and Serotonergic Systems: Zonisamide has been observed to facilitate both dopaminergic and serotonergic neurotransmission.[9] The effects on dopamine are dose-dependent, with therapeutic concentrations increasing extracellular dopamine levels, while higher concentrations lead to a decrease.[1] This modulation of monoamine systems may contribute to its efficacy in treating non-motor symptoms of Parkinson's disease.[10]
-
Monoamine Oxidase-B (MAO-B) Inhibition: Zonisamide is a reversible and competitive inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine.[11][12] This inhibition of MAO-B leads to increased dopamine levels in the brain and is thought to be a key mechanism in its antiparkinsonian effects.[11]
Data Presentation
The following tables summarize the available quantitative data for the pharmacological actions of Zonisamide.
| Target Enzyme | Isoform | Inhibition Constant (Ki) | Species | Reference |
| Carbonic Anhydrase | hCA II | 35.2 nM | Human | [7] |
| Carbonic Anhydrase | hCA V | 20.6 nM | Human | [7] |
| Monoamine Oxidase B | MAO-B | 3.1 ± 0.3 µM | Human | [12] |
| Monoamine Oxidase B | MAO-B | 2.9 ± 0.5 µM | Rat | [12] |
| Target Enzyme | IC50 | Species | Reference |
| Monoamine Oxidase B | ~25 µM | Mouse | [11] |
| Channel/Receptor | Effect | Concentration | Cell Type/System | Reference |
| T-Type Calcium Channels | 59.5% reduction of current | 500 µM | Rat Cortical Neurons | [5] |
| GABA Receptor Complex | Decreased [3H]muscimol binding | 100 µM | Rat Brain | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis
This technique is used to measure the flow of ions through channels in the cell membrane, allowing for the characterization of Zonisamide's effects on voltage-gated sodium and T-type calcium channels.
Objective: To determine the effect of Zonisamide on the activity of voltage-gated ion channels.
Methodology:
-
Cell Preparation: Cultured neurons (e.g., from rat cerebral cortex) or cell lines heterologously expressing the channel of interest (e.g., HEK293 cells) are plated on glass coverslips.[2][5][14][15][16][17]
-
Solutions:
-
External (Bath) Solution: Contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES to maintain pH.[14][16]
-
Internal (Pipette) Solution: Mimics the intracellular ionic environment and typically contains a high concentration of K+ or Cs+ salts, a calcium buffer (e.g., EGTA), ATP, and a buffer like HEPES.[14][16]
-
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.[14][15][16]
-
Recording:
-
A micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal".[14][15][16]
-
A brief pulse of stronger suction ruptures the cell membrane under the pipette tip, establishing the "whole-cell" configuration.[14][15][16]
-
The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit ion channel currents.[14][15][16]
-
-
Drug Application: Zonisamide is applied to the bath solution at various concentrations, and the resulting changes in ion channel currents are recorded and analyzed.[2][5]
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insights into Zonisamide's effects on neurotransmitter release and reuptake.
Objective: To measure the effect of Zonisamide on the extracellular concentrations of dopamine, serotonin, GABA, and glutamate in specific brain regions.
Methodology:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum, hippocampus) of an anesthetized rat.[18][19][20]
-
Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[18][19][20]
-
Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.[18][19][20]
-
Drug Administration: A baseline of neurotransmitter levels is established, after which Zonisamide is administered (e.g., intraperitoneally or through the dialysis probe).[19]
-
Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify the concentrations of the neurotransmitters and their metabolites.[18][19][20]
Enzyme Inhibition Assays
These assays are used to determine the inhibitory potency of Zonisamide on enzymes like carbonic anhydrase and MAO-B.
Objective: To quantify the inhibitory effect of Zonisamide on target enzyme activity.
Methodology (Example: MAO-B Inhibition Assay):
-
Preparation: Homogenates of mouse brain tissue or purified recombinant MAO-B are used as the enzyme source.[11][21]
-
Incubation: The enzyme preparation is incubated with a substrate for MAO-B (e.g., benzylamine) in the presence of varying concentrations of Zonisamide.[11][21]
-
Detection: The product of the enzymatic reaction is measured. For example, a fluorometric assay can be used where a non-fluorescent probe is converted to a fluorescent product in the presence of hydrogen peroxide, a byproduct of the MAO-B reaction.[21]
-
Data Analysis: The rate of product formation at each Zonisamide concentration is measured, and the data are used to calculate the IC50 or Ki value.[11][12]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Zonisamide's multifaceted mechanism of action at the synapse.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for in vivo microdialysis.
References
- 1. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Zonisamide? [synapse.patsnap.com]
- 4. Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of Monoamine Oxidases with the Antiepileptic Drug Zonisamide: Specificity of Inhibition and Structure of the Human Monoamine oxidase B Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interaction of zonisamide with benzodiazepine and GABA receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Zonisamide enhances delta receptor-associated neurotransmitter release in striato-pallidal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
The Multifaceted Biological Activities of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2-(1,2-Benzisoxazol-3-yl)acetic acid have garnered significant attention due to their diverse pharmacological properties, ranging from anticonvulsant and anticancer to antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds, with a focus on quantitative data and detailed experimental methodologies.
Anticonvulsant Activity
Derivatives of this compound are most notably recognized for their potential in the treatment of epilepsy. The parent compound itself is a key intermediate in the synthesis of the marketed anticonvulsant drug, Zonisamide.[1] Research has explored various modifications of the acetic acid moiety to develop novel anticonvulsant agents with improved efficacy and safety profiles.
A noteworthy class of derivatives are the N-substituted pyrrolidine-2,5-diones synthesized from a related benzisoxazole precursor. These compounds have demonstrated potent activity in preclinical models of epilepsy.
Table 1: Anticonvulsant Activity of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione Derivatives [2]
| Compound ID | Substitution on Pyrrolidine-2,5-dione | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 7d | Cyclohexyl | - | 42.30 |
| 8a | 4-Fluorophenyl | 14.90 | - |
MES: Maximal Electroshock Test; scPTZ: Subcutaneous Pentylenetetrazole Test. Lower ED₅₀ values indicate higher potency.
Experimental Protocols
Maximal Electroshock (MES) Test: [2]
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animal Model: Male Wistar rats (150-200 g).
-
Compound Administration: Test compounds are administered orally (p.o.).
-
Procedure: An electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 s) is delivered via corneal electrodes.
-
Endpoint: The ability of the compound to prevent the hind limb tonic extensor component of the seizure is recorded.
-
Quantification: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test: [2]
This test is a model for absence seizures.
-
Animal Model: Male albino mice (20-25 g).
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.).
-
Procedure: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose known to induce clonic seizures (e.g., 85 mg/kg).
-
Endpoint: The ability of the compound to prevent clonic seizures for a defined period is observed.
-
Quantification: The ED₅₀ is determined.
Potential Signaling Pathways in Anticonvulsant Activity
While the exact signaling pathways for all this compound derivatives are not fully elucidated, the known mechanisms of related anticonvulsants suggest potential targets. Zonisamide, for instance, is known to block voltage-sensitive sodium and T-type calcium channels. Furthermore, many anticonvulsant effects are mediated through the modulation of inhibitory and excitatory neurotransmission. The adenosine A₁ receptor signaling pathway, which leads to neuronal hyperpolarization and suppression of synaptic transmission, is a key pathway in the endogenous control of seizures and a target for some anticonvulsant drugs.[3]
Caption: Potential mechanisms of anticonvulsant action.
Anticancer Activity
The benzoxazole scaffold, structurally similar to benzisoxazole, is present in compounds with demonstrated anticancer properties.[4] Derivatives of 2-arylbenzoxazole acetic acid have shown promising cytotoxic activity against various cancer cell lines.[4] This suggests that this compound derivatives are also worthy of investigation as potential anticancer agents.
Table 2: In Vitro Anticancer Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives [4]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | Promising |
| Analogue of UK-1 (IA) | MCF-7 (Breast) | 1.5 |
| Analogue of UK-1 (IA) | HT-29 (Colon) | 9.1 |
| 5-chlorotolylbenzoxazole | DNA topoisomerase II | 22.3 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate greater potency.
Experimental Protocol
MTT Assay for Cytotoxicity:
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC₅₀ value is determined.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity
The benzisoxazole nucleus is also a component of compounds exhibiting antimicrobial properties. While specific data for derivatives of this compound is limited, related benzisoxazole structures have shown activity against a range of bacteria and fungi.
Table 3: Antimicrobial Activity of Benzisoxazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) |
| Pyrazolo-1,2-benzothiazine acetamides (7b) | S. aureus (susceptible, MRSA, MDRSA) | 16 |
| Pyrazolo-1,2-benzothiazine acetamides (7h) | S. aureus (susceptible, MRSA, MDRSA) | 8 |
MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency. Data from a study on related benzothiazine derivatives.[5]
Experimental Protocol
Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: General synthetic routes to derivatives.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. The existing data, particularly in the area of anticonvulsant research, highlights the therapeutic potential of this scaffold. Further exploration of this chemical space, guided by the methodologies outlined in this guide, is warranted to develop novel and effective therapeutic agents for a range of diseases. Future research should focus on elucidating the specific molecular targets and signaling pathways of these derivatives to enable rational drug design and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Auxin Potential of 2-(1,2-Benzisoxazol-3-yl)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a compound identified as a synthetic auxin. While primarily known as an intermediate in the synthesis of the anticonvulsant drug zonisamide, its structural similarity to natural auxins and reported auxin-like activities suggest its potential as a plant growth regulator and herbicide. This document consolidates available information on its chemical properties, synthesis, and known biological effects. Furthermore, it offers detailed experimental protocols for classic auxin bioassays that can be adapted to quantify the auxin activity of this and related compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the agricultural and biotechnological applications of this compound.
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including cell elongation, root formation, and apical dominance. Synthetic auxins are man-made compounds that mimic the effects of natural auxins, such as indole-3-acetic acid (IAA). These synthetic analogues have found widespread applications in agriculture as herbicides, rooting agents, and fruit development promoters.
This compound has been identified as a heteroauxin, indicating its potential to exhibit auxin-like activities. Its derivatives, particularly N-substituted acetamides, have been investigated for their herbicidal properties, which are intrinsically linked to their auxin-like mode of action. This guide delves into the technical details of this compound, providing a basis for further research into its specific auxin effects and potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 4865-84-3 |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 123 °C |
| Boiling Point | 377.3 °C at 760 mmHg |
| Solubility | Soluble in Methanol |
| pKa | 3.60 ± 0.30 (Predicted) |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. One common approach involves the Posner reaction, starting from 4-hydroxycoumarin and hydroxylamine.
Experimental Protocol: Synthesis via Posner Reaction
Materials:
-
4-hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Preparation of the Oxime: Dissolve 4-hydroxycoumarin in ethanol in a round-bottom flask. Add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide.
-
Reaction: Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cyclization and Rearrangement: Upon completion, cool the reaction mixture and acidify with hydrochloric acid to induce the rearrangement and cyclization to form this compound.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Biological Activity and Mechanism of Action
Auxin-like Activity
This compound is classified as a synthetic auxin. At supraoptimal concentrations, this class of compounds can induce ethylene biosynthesis and abscisic acid accumulation, leading to growth inhibition, senescence, and ultimately, plant death, which forms the basis of their herbicidal action. The specific dose-response relationship for the auxin-like effects of this compound has not been extensively documented in publicly available literature. To characterize its potency and efficacy as a synthetic auxin, established bioassays are required.
General Auxin Signaling Pathway
Synthetic auxins are believed to act through the same signaling pathway as natural auxins. The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome. The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, leading to various physiological responses.
Experimental Protocols for Auxin Bioassays
To quantitatively assess the auxin activity of this compound, the following standard bioassays can be employed. Researchers should adapt these protocols to establish dose-response curves and determine optimal concentrations for specific effects.
Avena Coleoptile Curvature Test
This classic bioassay measures the curvature of oat (Avena sativa) coleoptiles in response to asymmetrically applied auxin.
Materials:
-
Oat (Avena sativa) seeds
-
Agar powder
-
This compound
-
Petri dishes, glass holders, and other standard laboratory equipment
-
A dark room with a red safelight
Procedure:
-
Seed Germination: Germinate Avena seeds in the dark for 2-3 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation of Agar Blocks: Prepare a 1.5-2% agar solution. While hot, add various concentrations of this compound to create a dilution series (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Pour the agar into thin layers and cut into small, uniform blocks (e.g., 2x2x1 mm).
-
Coleoptile Preparation: Under a red safelight, decapitate the coleoptiles by removing the apical 2-3 mm.
-
Application of Agar Blocks: Place a prepared agar block asymmetrically on the cut surface of each coleoptile.
-
Incubation: Place the seedlings in a humid, dark environment for 1.5-2 hours.
-
Measurement: Measure the angle of curvature of the coleoptiles. The degree of curvature is proportional to the concentration of the auxin.
Pea Stem Elongation Test
This assay measures the elongation of stem segments from etiolated pea (Pisum sativum) seedlings.
Materials:
-
Pea (Pisum sativum) seeds
-
Buffer solution (e.g., phosphate buffer with sucrose)
-
This compound
-
Petri dishes, razor blades, ruler
Procedure:
-
Seedling Growth: Grow pea seedlings in complete darkness for 7-10 days until the third internode is well-developed.
-
Segment Excision: Under dim light, excise a uniform segment (e.g., 10 mm) from the third internode of the pea stems.
-
Incubation: Float the segments in petri dishes containing the buffer solution with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).
-
Measurement: After 18-24 hours of incubation in the dark, measure the final length of the stem segments. The increase in length corresponds to the auxin activity.
Adventitious Root Formation Bioassay
This bioassay assesses the ability of the compound to induce the formation of adventitious roots on cuttings.
Materials:
-
Mung bean (Vigna radiata) or other suitable plant cuttings
-
Hoagland solution or other nutrient medium
-
This compound
-
Test tubes or small beakers
Procedure:
-
Preparation of Cuttings: Take uniform cuttings (e.g., from the hypocotyl of etiolated mung bean seedlings).
-
Treatment: Place the basal end of the cuttings in test tubes containing the nutrient solution supplemented with a range of concentrations of this compound (e.g., 0, 0.1, 1, 10, 50, 100 µM).
-
Incubation: Maintain the cuttings under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod) for 7-14 days.
-
Data Collection: Count the number of adventitious roots formed on each cutting. The number of roots is indicative of the auxin activity.
Data Presentation
The quantitative data obtained from the bioassays should be summarized in tables to facilitate comparison of the effects of different concentrations of this compound.
Table 1: Hypothetical Data from Avena Coleoptile Curvature Test
| Concentration (µM) | Average Curvature (degrees) ± SD |
| 0 (Control) | 2.1 ± 0.5 |
| 0.01 | 5.3 ± 0.8 |
| 0.1 | 12.7 ± 1.2 |
| 1 | 25.4 ± 2.1 |
| 10 | 38.9 ± 3.5 |
| 100 | 28.6 ± 2.9 |
Table 2: Hypothetical Data from Pea Stem Elongation Test
| Concentration (µM) | Average Elongation (mm) ± SD |
| 0 (Control) | 1.5 ± 0.3 |
| 0.01 | 2.8 ± 0.4 |
| 0.1 | 5.1 ± 0.6 |
| 1 | 8.9 ± 0.9 |
| 10 | 12.3 ± 1.1 |
| 100 | 9.7 ± 1.0 |
Table 3: Hypothetical Data from Adventitious Root Formation Assay
| Concentration (µM) | Average Number of Roots ± SD |
| 0 (Control) | 3.2 ± 1.1 |
| 0.1 | 8.7 ± 1.5 |
| 1 | 15.4 ± 2.3 |
| 10 | 22.1 ± 3.0 |
| 50 | 18.5 ± 2.7 |
| 100 | 12.8 ± 2.1 |
Conclusion
This compound represents a promising but understudied synthetic auxin. While its primary commercial use is outside the agricultural sector, its inherent auxin-like properties warrant further investigation. The experimental protocols and background information provided in this guide offer a solid starting point for researchers to systematically characterize its biological activity. Such studies could unveil novel applications in plant tissue culture, as a rooting agent, or as a selective herbicide, contributing to the development of new tools for agriculture and biotechnology.
Anticancer Potential of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2-benzisoxazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide focuses on the anticancer potential of a specific class of these compounds: analogues of 2-(1,2-Benzisoxazol-3-yl)acetic acid. While direct and extensive research on this particular scaffold is still emerging, this document synthesizes the available data on related benzisoxazole and benzoxazole derivatives to provide insights into their potential as anticancer agents. We will explore their synthesis, cytotoxic activities, and proposed mechanisms of action, including the induction of apoptosis. This guide also provides detailed experimental protocols for key assays used in the evaluation of these compounds and visualizes relevant biological pathways and experimental workflows.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically used anticancer drugs. The 1,2-benzisoxazole ring system is of particular interest due to its diverse pharmacological activities, which include antipsychotic, antimicrobial, and, notably, anticancer effects.[1]
The introduction of an acetic acid moiety at the 3-position of the 1,2-benzisoxazole ring presents an interesting avenue for the development of new anticancer drugs. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, it can serve as a handle for the synthesis of various derivatives, such as esters and amides, allowing for the fine-tuning of physicochemical properties and pharmacological activity.
While comprehensive studies on a wide range of this compound analogues are limited in the publicly available literature, research on structurally similar compounds, such as 2-arylbenzoxazole acetic acid derivatives, has shown promising cytotoxic activities.[2] These findings suggest that the acetic acid functional group, when attached to a benzisoxazole or a related heterocyclic core, may play a crucial role in the anticancer efficacy of these molecules.[2]
This guide aims to provide a thorough overview of the current understanding of the anticancer potential of this compound analogues by examining the available data, outlining key experimental methodologies for their evaluation, and visualizing the potential mechanisms through which they may exert their effects.
Synthesis of this compound and its Analogues
The synthesis of the core structure, this compound, can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted precursor. For instance, the synthesis can start from hydroxycoumarins via a Posner reaction.[3]
A general synthetic workflow for creating a library of analogues for structure-activity relationship (SAR) studies would typically involve the initial synthesis of the core acetic acid compound, followed by derivatization of the carboxylic acid group to form esters, amides, or other functional groups. Modifications to the benzisoxazole ring itself, such as the introduction of substituents at various positions, would allow for a comprehensive exploration of the chemical space and its impact on anticancer activity.
Figure 1: General synthetic workflow for this compound analogues.
In Vitro Anticancer Activity
The evaluation of the anticancer potential of novel compounds begins with in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For context, the following table summarizes the in vitro anticancer activity of some 2-arylbenzoxazole-5-acetic acid derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[2]
Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 2-Arylbenzoxazole-5-acetic Acid Derivatives [2]
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 5 | 3-benzyloxyphenyl | MCF-7 | 10.2 |
| HCT-116 | > 200 | ||
| 6 | 4-benzyloxyphenyl | MCF-7 | 15.5 |
| HCT-116 | > 200 | ||
| 10 | 4-methoxyphenyl | MCF-7 | 12.3 |
| HCT-116 | 45.7 | ||
| 11 | 3,4-dimethoxyphenyl | MCF-7 | 18.9 |
| HCT-116 | 50.1 | ||
| Doxorubicin | (Reference Drug) | MCF-7 | 1.1 |
| HCT-116 | 1.5 |
Data extracted from a study on 2-arylbenzoxazole-5-acetic acid derivatives, which are structurally related to the topic of this guide.[2] These compounds are not direct analogues of this compound.
Mechanism of Action: Induction of Apoptosis
A common mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies on benzisoxazole and benzoxazole derivatives have indicated their ability to trigger apoptosis in cancer cells.[4][5] The apoptotic process is a tightly regulated cascade of molecular events that can be broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Key molecular markers that are often investigated to confirm the induction of apoptosis include the activation of caspases (e.g., cleavage of pro-caspase-3 to its active form), the release of cytochrome c from the mitochondria, and changes in the expression levels of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway.
Figure 2: Proposed intrinsic pathway of apoptosis induced by the compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer potential of novel compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Annexin V-FITC Apoptosis Assay
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Figure 3: Experimental workflow for the Annexin V-FITC apoptosis assay.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The available evidence, primarily from studies on structurally related benzoxazole derivatives, suggests that analogues of this compound represent a promising class of compounds for the development of novel anticancer agents. The presence of the acetic acid moiety appears to be a favorable structural feature for enhancing cytotoxic activity. The likely mechanism of action involves the induction of apoptosis, a hallmark of many effective chemotherapeutic drugs.
However, to fully elucidate the anticancer potential of this specific scaffold, further research is imperative. Future studies should focus on:
-
Synthesis and Screening: The synthesis of a diverse library of this compound analogues and their systematic screening against a broad panel of cancer cell lines to establish a comprehensive structure-activity relationship.
-
Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the anticancer activity of the most potent analogues, including the identification of their specific cellular targets and the detailed elucidation of the signaling pathways they modulate.
-
In Vivo Efficacy: Evaluation of the in vivo antitumor efficacy and toxicity of lead compounds in preclinical animal models of cancer.
By addressing these key areas, the full therapeutic potential of this compound analogues can be unlocked, potentially leading to the development of new and effective treatments for cancer.
References
- 1. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
Herbicidal Properties of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-(1,2-benzisoxazol-3-yl)acetic acid represent a class of compounds with notable herbicidal properties. Research into these molecules has revealed their potential for effective weed management, particularly in paddy field environments. This technical guide provides an in-depth overview of the synthesis, herbicidal activity, and putative mode of action of these derivatives, with a focus on N-substituted acetamides. The information is intended to support further research and development in this area.
Herbicidal Activity: Quantitative Data
The herbicidal efficacy of various N-substituted 2-(1,2-benzisoxazol-3-yl)acetamide derivatives has been evaluated. The following tables summarize the herbicidal ratings of these compounds against a range of paddy weed species. The data is adapted from studies by Sato et al. (1985).[1]
Table 1: Herbicidal Activity of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides
| Compound No. | R¹ | R² | R³ | Herbicidal Rating (50 g/a) |
| 9a | H | H | Me | 3 |
| 9b | 5-Cl | H | Me | 4 |
| 9c | 5-Br | H | Me | 4 |
| 9d | 5-F | H | Me | 4 |
| 9e | 5-Me | H | Me | 4 |
| 9f | 5-sec-Bu | H | Me | 3 |
| 9g | 5-Ph | H | Me | 2 |
| 9h | 5-OMe | H | Me | 3 |
| 9i | 7-Cl | H | Me | 4 |
| 9j | 7-Me | H | Me | 4 |
| 9k | 4,6-Cl₂ | H | Me | 3 |
| 9l | 5,7-Me₂ | H | Me | 3 |
| 9m | 5-Me-7-Cl | H | Me | 4 |
| 9n | H | H | Et | 4 |
| 9o | H | 2-Me | Me | 3 |
| 9p | H | 4-Me | Me | 3 |
| 9q | H | 4-Cl | Me | 3 |
Herbicidal Rating Scale: 5 (Complete kill) to 0 (No effect).
Table 2: Herbicidal Activity of α-Substituted N-α,α-dimethylbenzyl-(1,2-benzisoxazol-3-yl)acetamides
| Compound No. | R⁴ | R⁵ | Herbicidal Rating (50 g/a) |
| 10a | Br | H | 5 |
| 10b | Br | Br | 4 |
| 11a | Cl | H | 5 |
| 11b | Cl | Cl | 4 |
| 12a | Me | H | 4 |
| 12b | Et | H | 4 |
| 12c | n-Pr | H | 3 |
| 12d | n-Bu | H | 3 |
Herbicidal Rating Scale: 5 (Complete kill) to 0 (No effect).
The data indicates that substitution at the α-position of the acetamide side chain, particularly with halogens, significantly enhances herbicidal activity. The compound N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide (10a) was identified as the most potent derivative in these studies.
Experimental Protocols
Synthesis of N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides
A general procedure for the synthesis of the title compounds is outlined below, based on the methods described by Sato et al. (1985).
Step 1: Synthesis of 1,2-Benzisoxazole-3-acetic acids (5) These starting materials can be synthesized from the corresponding 4-hydroxycoumarins (3) and hydroxylamine through a Posner reaction.
Step 2: Synthesis of α-Alkyl-α-methylbenzylamines (8) A method for the synthesis of α,α-dimethylbenzylamine involves the hydrolysis of α,α-dimethylbenzyl isocyanate with 8N hydrochloric acid, followed by neutralization and distillation.
Step 3: Condensation Reaction The target N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides (9) are synthesized by the condensation of 1,2-benzisoxazole-3-acetic acids (5) with the appropriate α-alkyl-α-methylbenzylamines (8). A coupling reagent such as 2-chloro-1-methylpyridinium iodide or 2-fluoro-1-methyl-pyridinium p-toluenesulfonate can be employed.
Step 4: α-Halogenation and Alkylation For the synthesis of α-substituted derivatives (10, 11, and 12), the parent acetamide (9a) is treated with a strong base like n-butyllithium to form an anion. Subsequent reaction with a halogenating agent (e.g., bromine or N-chlorosuccinimide) or an alkyl halide yields the corresponding α-halo or α-alkyl derivatives.
Herbicidal Activity Assay (Paddy Field Simulation)
The following is a representative protocol for evaluating the herbicidal efficacy of the compounds in a simulated paddy field environment, based on common practices for such studies.
1. Plant Material and Growth Conditions:
-
Test weed species are sown in plastic pots filled with paddy soil. Common species for testing include Echinochloa crus-galli (barnyard grass), Monochoria vaginalis, and Cyperus difformis.
-
Pots are maintained in a greenhouse under controlled conditions, and a shallow water layer (paddy condition) is established.
2. Herbicide Application:
-
Test compounds are formulated as emulsifiable concentrates or wettable powders.
-
For post-emergence application, the formulated herbicides are sprayed uniformly over the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage).
-
A range of concentrations is typically tested to determine the dose-response relationship.
3. Evaluation of Herbicidal Efficacy:
-
Herbicidal injury is visually assessed at set time points after application (e.g., 7, 14, and 21 days).
-
A rating scale is used to quantify the herbicidal effect, where 0 represents no injury and 100 (or 5 in the case of the cited study) represents complete plant death.
-
Parameters such as growth inhibition, chlorosis, necrosis, and morphological abnormalities are considered.
-
For more quantitative data, fresh or dry weight of the surviving plant material can be measured and compared to untreated controls.
Signaling Pathways and Mode of Action
1,2-Benzisoxazole-3-acetic acid has been reported to exhibit auxin-like activity. Synthetic auxins are a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable in plants, leading to supraoptimal auxin levels and ultimately, plant death in susceptible species.[2][3][4] The proposed mode of action involves the perception of the auxin-like herbicide by specific receptor proteins.
Auxin Signaling Pathway
The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[3][5] Binding of an auxin or auxin-like herbicide to this receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[3][5] The degradation of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to a cascade of phytotoxic effects including epinastic growth, growth inhibition, senescence, and tissue decay.[2][3]
References
In-Depth Technical Guide: 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of the antiepileptic drug Zonisamide.[1] This document details its chemical and physical properties, safety and handling protocols, synthesis methodologies, and potential biological relevance.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| CAS Number | 4865-84-3 | [1] |
| Melting Point | 123 °C | |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [1] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| pKa | 3.60 ± 0.30 (Predicted) | [1] |
| Appearance | White to light yellow to light orange powder to crystal | [1] |
Safety and Handling
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
Pictograms:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements for the safe handling and use of this compound is provided below.
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.
Handling and Storage:
-
Handling: Wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation.
-
Storage: Keep in a dry, cool and well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C. Incompatible with strong oxidizing agents.
Experimental Protocols
Synthesis of this compound from 4-Hydroxycoumarin
This protocol details a common method for the synthesis of this compound.
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Methanol
-
Water
-
Hydrochloric acid (50%)
Procedure: [2]
-
To a stirred solution of 4-Hydroxycoumarin (500g, 3.086 mol) in methanol (5.0 L) at 25-30°C, add Hydroxylamine hydrochloride (75g, 1.08 mol).
-
Add sodium acetate (885g, 10.80 mol) to the solution in portions over a period of 30 minutes.
-
Stir the reaction mixture at 25-30°C for 30 minutes.
-
Heat the mixture to reflux (65-70°C) and maintain at reflux for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, distill off the methanol under vacuum at a temperature below 50°C.
-
To the residue, add 7.0 L of water and cool the resulting solution to 10-15°C.
-
Adjust the pH of the reaction mass to 2-3 with 50% hydrochloric acid and stir for one hour at 10-15°C.
-
Filter the resulting solid and wash with 2 L of water.
-
Dry the solid at 55-60°C to obtain this compound.
References
An In-Depth Technical Guide to the Solubility of 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 2-(1,2-Benzisoxazol-3-yl)acetic acid (CAS No. 4865-84-3). Understanding the solubility of this compound, a key intermediate in the synthesis of pharmaceuticals like Zonisamide, is critical for its handling, formulation, and biological activity assessment.[1] This document compiles qualitative solubility information and presents a standardized experimental protocol for the quantitative determination of its solubility.
Physicochemical Properties
-
Molecular Formula: C₉H₇NO₃
-
Molecular Weight: 177.16 g/mol [1]
-
Appearance: White to light yellow or light orange powder/crystal[1]
-
Melting Point: Approximately 123 °C
-
pKa (Predicted): 3.60 ± 0.30[1]
Solubility Data
Currently, publicly available data on the quantitative solubility of this compound is limited. The following table summarizes the qualitative solubility information that has been reported across various sources. This information is crucial for solvent selection in synthesis, purification, and formulation development.
| Solvent | Solubility Profile |
| Aqueous Solvents | |
| Water | Insoluble |
| 1N Sodium Hydroxide (NaOH) | Soluble |
| Organic Solvents | |
| Methanol | Soluble[1][2] |
| Ethanol (96%) | Insoluble |
| Chloroform | Good solubility |
| Methylene Chloride | Good solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble |
This data is compiled from various chemical supplier and database sources. It is recommended to confirm these qualitative descriptors with quantitative experimental data.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
For researchers requiring precise quantitative solubility data, the isothermal shake-flask method is a widely accepted and robust technique. This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent at a controlled temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Calibrated pH meter (for aqueous solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.
2. Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Subsequently, centrifuge the samples at a high speed to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the collected supernatant through a syringe filter.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.
-
Data Analysis: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
To further elucidate the experimental process, the following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic Acid from 4-Hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the production of the antiepileptic drug Zonisamide.[1] The synthesis is achieved through the reaction of 4-hydroxycoumarin with hydroxylamine in the presence of a base. This method offers a streamlined approach to producing this valuable compound. The following sections detail the reaction pathway, present a summary of various reaction conditions and their corresponding yields, and provide comprehensive experimental protocols.
Introduction
This compound is a crucial building block in the synthesis of Zonisamide, an anticonvulsant and antineurotoxic agent.[1] The conversion of 4-hydroxycoumarin to this benzisoxazole derivative is a well-established synthetic route. This process involves the ring opening of the coumarin lactone by hydroxylamine, followed by cyclization to form the benzisoxazole ring system. The reaction is typically carried out in the presence of a base and can be performed in various solvents. This document consolidates information from various sources to provide a clear and comprehensive guide for researchers.
Reaction Pathway
The synthesis of this compound from 4-hydroxycoumarin proceeds via a one-step reaction. The key transformation involves the reaction of 4-hydroxycoumarin with hydroxylamine, facilitated by a base.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Data Summary
The following tables summarize various reaction conditions and reported yields for the synthesis of this compound from 4-hydroxycoumarin.
Table 1: Effect of Base and Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Carbonate | Water | 40-45 | 12 | Not explicitly stated, but process is described as high-yielding | [2] |
| Sodium Hydroxide | Water | 40-45 | 12 | Not explicitly stated, but process is described as high-yielding | [2] |
| Sodium Carbonate | 10% Aqueous Solution | 40-45 | 20-24 | ~98 (based on dry weight) | [2] |
| Sodium Hydroxide | Water | 84-86 | 4 | Not explicitly stated for isolated product, part of a one-pot process | [3] |
| Carbonate Salts | Lower Alcohols | Room Temp. to Boiling | - | Not specified | [1] |
| Aqueous Ammonia | Lower Alcohols | Room Temp. to Boiling | - | Not specified | [1] |
| Organic Amines | Lower Alcohols | Room Temp. to Boiling | - | Not specified | [1] |
Table 2: Reactant Quantities from a Representative Protocol [2]
| Reactant | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Hydroxycoumarin | 162.14 | 100 g | 0.617 |
| Hydroxylamine HCl | 69.49 | 200 g | 2.878 |
| Sodium Carbonate | 105.99 | (in 1200 mL 10% solution) | - |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound based on published procedures.[2][3]
Protocol 1: Synthesis using Sodium Carbonate in Water[2]
Materials:
-
4-Hydroxycoumarin (100 g)
-
Hydroxylamine Hydrochloride (200 g)
-
10% aqueous Sodium Carbonate solution (1200 L)
-
Dilute Hydrochloric Acid
-
Water
Equipment:
-
Reaction vessel with stirring and temperature control
-
pH meter
-
Filtration apparatus (e.g., centrifuge)
-
Drying oven
Procedure:
-
To a suitable reaction vessel, add 4-hydroxycoumarin (100 Kg), 10% aqueous sodium carbonate solution (1200 L), and hydroxylamine hydrochloride (200 Kg).
-
Stir the mixture for 30 minutes at 20-25 °C to obtain a uniform solution. The pH should be maintained between 4.5 and 5.5.
-
Warm the reaction mass to 40 °C and maintain the temperature between 40-45 °C for 20-24 hours, ensuring the pH remains in the 4.5 to 5.5 range.
-
Monitor the reaction for completion.
-
Once the reaction is complete, cool the reaction mass to below 10 °C.
-
Adjust the pH of the mixture to 1.0 to 1.5 with dilute hydrochloric acid.
-
The product, 1,2-benzisoxazole-3-acetic acid, will precipitate out of solution.
-
Further cool the mixture to 0-5 °C and maintain for one hour.
-
Isolate the precipitated product by centrifugation.
-
Dry the isolated solid at 60-70 °C.
-
The expected dry weight of the product is approximately 105 Kg.
Protocol 2: Synthesis using Sodium Hydroxide in Water with a Chelating Agent[3]
Materials:
-
4-Hydroxycoumarin (168.0 g)
-
Hydroxylamine Sulfate (344.0 g)
-
25% aqueous Sodium Hydroxide solution (456 ml)
-
Ethylenediaminetetraacetic acid disodium salt dihydrate (EDTA, 3.2 g)
-
1,2-Dichloroethane (240 ml)
-
Water (904 ml)
-
Acid for acidification (e.g., Hydrochloric Acid)
Equipment:
-
Reaction vessel with stirring, heating, and cooling capabilities
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
In a reaction vessel, prepare a mixture of hydroxylamine sulfate (344.0 g), water (904 ml), and a 25% aqueous sodium hydroxide solution (456 ml) with stirring.
-
To this mixture, add 4-hydroxycoumarin (168.0 g) and ethylenediaminetetraacetic acid disodium salt dihydrate (3.2 g).
-
Heat the mixture with stirring at 84-86 °C for 4 hours.
-
After the reaction period, cool the reaction mixture.
-
Add 1,2-dichloroethane (240 ml) to the cooled mixture and stir.
-
Separate the aqueous layer.
-
Acidify the aqueous layer to precipitate the 1,2-benzisoxazole-3-acetic acid.
-
Isolate the product by filtration.
Workflow Diagram
Caption: General experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 4-hydroxycoumarin is a robust and efficient process. The provided protocols, based on established literature, offer researchers a reliable starting point for their synthetic endeavors. The choice of base, solvent, and reaction temperature can be adapted based on available resources and desired outcomes. Careful control of pH during the reaction and work-up is crucial for achieving high yields and purity.
References
- 1. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 2. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
Application Notes: Synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic Acid via the Posner Reaction
Introduction
2-(1,2-Benzisoxazol-3-yl)acetic acid, also known as 1,2-benzisoxazole-3-acetic acid (BOA), is a crucial chemical intermediate. It is most notably used in the synthesis of the anticonvulsant and antiepileptic drug Zonisamide.[1] While the Corey-House-Posner-Whitesides reaction is widely known for forming carbon-carbon bonds using organocuprates, the term "Posner reaction" in the context of BOA synthesis refers to a different, historically significant transformation. This specific reaction involves the conversion of 4-hydroxycoumarin to this compound by reacting it with hydroxylamine in the presence of a base.[2][3]
Reaction Principle
The synthesis proceeds through a base-mediated ring-opening and recyclization mechanism. 4-Hydroxycoumarin, a lactone, reacts with hydroxylamine. The lactone ring is cleaved, and a subsequent intramolecular cyclization occurs, involving the hydroxyl group of the oxime intermediate and the phenolic hydroxyl group, to form the stable 1,2-benzisoxazole heterocyclic ring system, yielding the desired acetic acid derivative. Various bases and solvent systems have been employed to optimize this reaction, with modern protocols favoring aqueous conditions to improve yield and minimize the formation of the primary impurity, O-hydroxy-acetophenone-oxime.[2][4]
Quantitative Data Summary
The following tables summarize quantitative data from various protocols for the synthesis of this compound.
Table 1: Reactant and Reagent Quantities
| Protocol | Starting Material | Reagent 1 | Reagent 2 | Solvent |
|---|---|---|---|---|
| Protocol A [4] | 4-Hydroxycoumarin (100 Kg) | Hydroxylamine HCl (200 Kg) | 10% aq. NaOH (450 L) | Water (500 L) |
| Protocol B [4] | 4-Hydroxycoumarin (100 Kg) | Hydroxylamine HCl (200 Kg) | 10% aq. Na₂CO₃ (1200 L) | Water |
| Protocol C [2] | 4-Hydroxycoumarin (10 g) | Hydroxylamine HCl (15 g) | Na₂CO₃ (23 g) | n-Butanol (100 mL) |
Table 2: Reaction Conditions and Product Specifications
| Protocol | Temperature | Time | Yield | Purity (HPLC) | Key Impurity (Oxime) |
|---|---|---|---|---|---|
| Protocol A [4] | 40-45 °C | 12 hours | 105 Kg (~96%) | 99.68% | 0.16% |
| Protocol B [4] | 40-45 °C | 20-24 hours | 105 Kg (~96%) | Not Specified | < 0.50% |
| Protocol C [2] | Reflux | 13 hours | 8.56 g (~80%) | Not Specified | Not Specified |
Detailed Experimental Protocol (Aqueous Method)
This protocol is based on the improved, high-yield aqueous process described in patent literature.[4]
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
10% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Dilute Hydrochloric Acid (HCl)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
pH meter
-
Centrifuge or filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reagent Preparation: In the reactor, dissolve hydroxylamine hydrochloride (2.0 eq by weight relative to 4-hydroxycoumarin) in water (5 volumes, e.g., 500 mL for 100 g).
-
pH Adjustment: At room temperature, slowly add 10% aqueous NaOH solution to the hydroxylamine hydrochloride solution until the pH of the mixture is approximately 5.0. This liberates the free hydroxylamine.
-
Addition of Starting Material: Add 4-hydroxycoumarin (1.0 eq, e.g., 100 g) to the reaction mixture at room temperature with stirring.
-
Reaction: Warm the reaction mass to 40°C and maintain the temperature between 40-45°C for 12 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC or HPLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to below 10°C in an ice bath.
-
Slowly add dilute hydrochloric acid to adjust the pH to 1.0 - 1.5. A precipitate will form.
-
Further cool the suspension to 0-5°C and stir for at least one hour to ensure complete precipitation.
-
Isolate the solid product by centrifugation or vacuum filtration.
-
-
Drying: Wash the product cake with cold deionized water and dry it in an oven at 60-70°C to a constant weight. The final product is a white to off-white crystalline solid.
Diagrams and Workflows
Reaction Mechanism
The diagram below illustrates the proposed mechanism for the conversion of 4-hydroxycoumarin to this compound.
Caption: Reaction mechanism for the Posner synthesis of BOA.
Experimental Workflow
The following diagram outlines the step-by-step laboratory workflow for the synthesis.
Caption: Experimental workflow for aqueous BOA synthesis.
References
- 1. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 3. e-journals.in [e-journals.in]
- 4. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 2-(1,2-Benzisoxazol-3-yl)acetic Acid as a Key Intermediate in the Synthesis of Zonisamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the antiepileptic drug Zonisamide, with a specific focus on the pivotal role of the intermediate, 2-(1,2-Benzisoxazol-3-yl)acetic acid. This document includes detailed experimental protocols derived from established synthetic routes and summarizes key quantitative data for process optimization and comparison.
Introduction
Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is a widely used antiepileptic agent effective in the treatment of partial seizures.[1] Its synthesis involves a multi-step process wherein this compound, often abbreviated as BOA, serves as a crucial intermediate.[2][3] The typical synthetic pathway commences with the conversion of 4-hydroxycoumarin to BOA, which is then subjected to sulfonation, chlorination, and amidation to yield the final active pharmaceutical ingredient, Zonisamide.[3][4] Understanding the nuances of each synthetic step is critical for achieving high yield and purity, essential for pharmaceutical manufacturing.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4865-84-3 | [5] |
| Molecular Formula | C9H7NO3 | [5][6] |
| Molecular Weight | 177.16 g/mol | [5][6] |
| Appearance | White to light yellow or light orange powder/crystal | [5][6] |
| Melting Point | 122-124 °C | [4] |
| Solubility | Soluble in Methanol | [5][6] |
| Storage Temperature | 2-8°C | [5][6] |
Synthetic Pathway Overview
The synthesis of Zonisamide from 4-hydroxycoumarin via the this compound intermediate can be conceptually broken down into the following key stages:
-
Formation of this compound (BOA): This initial step involves the reaction of 4-hydroxycoumarin with hydroxylamine hydrochloride.[2][4]
-
Sulfonation of BOA: The acetic acid group of BOA is converted into a sulfonic acid group.
-
Chlorination: The sulfonic acid intermediate is then chlorinated to form a sulfonyl chloride.
-
Amidation: The final step involves the reaction of the sulfonyl chloride with ammonia to produce Zonisamide.
Caption: Synthetic pathway of Zonisamide from 4-Hydroxycoumarin.
Experimental Protocols
Protocol 1: Synthesis of this compound (BOA)
This protocol is based on the reaction of 4-hydroxycoumarin with hydroxylamine hydrochloride.[2][4]
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Methanol
-
Sodium methoxide solution (or another suitable base)
-
2N Hydrochloric acid
-
Ethyl acetate
Procedure:
-
To a stirred solution of 4-hydroxycoumarin (e.g., 500 g, 3.086 mol) in methanol (e.g., 5.0 L), add hydroxylamine hydrochloride (e.g., 750.0 g, 10.80 mol) at 25-30°C.[2]
-
Add a methanolic solution of sodium methoxide.
-
The reaction mixture is typically stirred for several hours.
-
After the reaction is complete, the solvent is often removed under reduced pressure.
-
The residue is then taken up in water and washed with an organic solvent like ethyl acetate to remove impurities.
-
The aqueous layer is then acidified with 2N hydrochloric acid to precipitate the product.
-
The resulting crystalline solid, this compound, is filtered, washed with water, and dried.
Expected Yield and Purity:
-
Yield: Approximately 49.18 kg from a larger scale reaction.[4]
-
Melting Point: 122-124 °C.[4]
-
HPLC Purity: 95-98%.[4]
Protocol 2: Synthesis of Zonisamide from BOA
This protocol outlines the subsequent conversion of BOA to Zonisamide.
Part A: Sulfonation of BOA
Materials:
-
This compound (BOA)
-
Chlorosulfonic acid
-
1,4-Dioxane
-
Dichloroethane
-
25% Sodium hydroxide solution
-
Acetone
Procedure:
-
Prepare a chlorosulfonic acid:1,4-dioxane complex by slowly adding 1,4-dioxane to chlorosulfonic acid at a low temperature.[4]
-
A mixture of BOA (e.g., 49.18 Kg, 277.85 moles) and the chlorosulfonic acid:1,4-dioxane complex in dichloroethane is refluxed for 5 to 8 hours.[4]
-
After completion, the reaction mixture is treated with a 25% sodium hydroxide solution.
-
This mixture is then slowly added to refluxing acetone, which results in the formation of crystalline 1,2-Benzisoxazole-3-methane sodium sulfonate (BOS-Na) associated with sodium chloride.
Expected Purity:
-
HPLC Purity of BOS-Na:NaCl: >95%.[4]
Part B: Chlorination and Amidation to Zonisamide
Materials:
-
1,2-Benzisoxazole-3-methane sodium sulfonate (BOS-Na)
-
Phosphorous oxychloride (POCl3)
-
Ethyl acetate
-
Anhydrous ammonia gas
-
Methanol (for recrystallization)
Procedure:
-
A mixture of BOS-Na (e.g., 90 Kg) and phosphorous oxychloride (e.g., 282 Kg) is heated at 70 to 80 °C for 6 to 8 hours to form the acid chloride.[4]
-
Excess POCl3 is distilled off under vacuum.
-
The remaining mass is taken up in ethyl acetate.
-
Anhydrous ammonia gas is then passed through the solution at a lower temperature to afford crude Zonisamide.[4]
-
The crude Zonisamide is then recrystallized from methanol to obtain the pure product.
Expected Yield:
-
Pure Zonisamide: Approximately 30 Kg.[4]
Process Workflow and Quality Control
The manufacturing process of Zonisamide from its intermediates requires stringent quality control at each step to ensure the final product meets pharmaceutical standards.
References
- 1. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 3. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 4. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 5. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Protocol for synthesizing Zonisamide from "2-(1,2-Benzisoxazol-3-yl)acetic acid"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zonisamide, chemically known as 1,2-benzisoxazole-3-methanesulfonamide, is an established antiepileptic drug with anticonvulsant and neuroprotective properties.[1][2] This document provides a detailed protocol for the synthesis of Zonisamide starting from 2-(1,2-Benzisoxazol-3-yl)acetic acid, a common intermediate in several synthetic routes. The described process involves a three-step reaction sequence: sulfonation, chlorination, and amidation.
Overall Synthetic Scheme
The conversion of this compound to Zonisamide can be outlined in the following three key steps:
-
Sulfonation: The initial step involves the sulfonation of this compound to produce 1,2-benzisoxazole-3-methanesulfonic acid. This is typically achieved using a strong sulfonating agent like chlorosulfonic acid.[1][3]
-
Chlorination: The resulting sulfonic acid is then converted to its more reactive sulfonyl chloride derivative, 1,2-benzisoxazole-3-methanesulfonyl chloride. Common chlorinating agents for this transformation include phosphorus oxychloride or thionyl chloride.[3][4]
-
Amidation: The final step is the reaction of the sulfonyl chloride with an ammonia source to form the desired sulfonamide, Zonisamide.[3][4]
Data Presentation
The following table summarizes the key transformations and reagents involved in the synthesis of Zonisamide from this compound.
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Typical Solvents | Reference |
| 1 | Sulfonation | This compound | Chlorosulfonic acid, often with 1,4-Dioxane | 1,2-benzisoxazole-3-methanesulfonic acid | Dichloroethane or other aprotic organic solvents | [1][3][4] |
| 2 | Chlorination | 1,2-benzisoxazole-3-methanesulfonic acid (or its sodium salt) | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | 1,2-benzisoxazole-3-methanesulfonyl chloride | Toluene, Ethyl acetate | [3][4] |
| 3 | Amidation | 1,2-benzisoxazole-3-methanesulfonyl chloride | Ammonia (gas or aqueous solution) | Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) | Ethyl acetate | [3][4] |
Experimental Protocols
The following is a representative, detailed protocol for the synthesis of Zonisamide.
Step 1: Sulfonation of this compound
This procedure describes the formation of 1,2-benzisoxazole-3-methanesulfonic acid.
Materials:
-
This compound
-
Chlorosulfonic acid
-
1,4-Dioxane
-
1,2-Dichloroethane (EDC)
-
Chilled water
Procedure:
-
In a reaction vessel, slowly add chlorosulfonic acid to cooled (0-5 °C) 1,2-dichloroethane under stirring.[4]
-
To this solution, add 1,4-dioxane dropwise over a period of 30-40 minutes, maintaining the temperature between 0-5 °C.[4]
-
Stir the resulting mixture for 30 minutes at 0-5 °C.[4]
-
Add this compound in portions over 30 minutes to the reaction mixture.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to 10-15 °C and maintain for 30 minutes.[4]
-
Further, raise the temperature to 30-35 °C and stir until the reaction is complete (monitored by a suitable analytical technique like TLC or HPLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully adding chilled water.
-
The product, 1,2-benzisoxazole-3-methanesulfonic acid, can be isolated or used in situ for the next step.
Step 2: Chlorination of 1,2-benzisoxazole-3-methanesulfonic acid
This procedure details the formation of 1,2-benzisoxazole-3-methanesulfonyl chloride.
Materials:
-
1,2-benzisoxazole-3-methanesulfonic acid (from Step 1) or its sodium salt
-
Phosphorus oxychloride (POCl₃)
-
Toluene or Ethyl Acetate
Procedure:
-
To the 1,2-benzisoxazole-3-methanesulfonic acid (or its sodium salt), add an excess of phosphorus oxychloride.[3]
-
Heat the mixture to a temperature of 70-80 °C for 6-8 hours.[3]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under vacuum.[3]
-
The remaining crude 1,2-benzisoxazole-3-methanesulfonyl chloride is taken up in a suitable organic solvent like ethyl acetate for the next step.[3]
Step 3: Amidation of 1,2-benzisoxazole-3-methanesulfonyl chloride
This final step describes the formation of Zonisamide.
Materials:
-
1,2-benzisoxazole-3-methanesulfonyl chloride (in ethyl acetate from Step 2)
-
Anhydrous ammonia gas
-
Methanol (for recrystallization)
Procedure:
-
Cool the ethyl acetate solution of 1,2-benzisoxazole-3-methanesulfonyl chloride to a low temperature.
-
Bubble anhydrous ammonia gas through the solution until the reaction is complete.[3][4] The reaction temperature is typically maintained between -10 °C and 30 °C.[1]
-
Upon completion, the crude Zonisamide will precipitate.
-
Filter the crude product and wash with a suitable solvent.
-
Recrystallize the crude Zonisamide from a solvent such as methanol to obtain the pure product as a white crystalline solid.[5]
Mandatory Visualization
References
- 1. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 2. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 4. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 5. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Anticancer Derivatives from 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel anticancer derivatives starting from 2-(1,2-benzisoxazol-3-yl)acetic acid. This document includes detailed synthetic protocols, quantitative data on anticancer activity, and insights into the potential mechanisms of action, including the induction of apoptosis and inhibition of histone deacetylases (HDACs).
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this structure have garnered significant attention for their potential as therapeutic agents, exhibiting a wide range of activities, including anticancer properties. This document focuses on the derivatization of this compound, a key intermediate, into novel amide derivatives with potential as anticancer agents. The methodologies provided herein are based on established synthetic routes and biological evaluation techniques.
Synthesis of N-Substituted 2-(1,2-Benzisoxazol-3-yl)acetamides
A primary strategy for derivatizing this compound is through the formation of N-substituted amides. This approach allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency. A general synthetic scheme is presented below, followed by a detailed experimental protocol.
General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 2-(1,2-benzisoxazol-3-yl)acetamide derivatives.
Experimental Protocol: Synthesis of N-(α,α-dimethylbenzyl)-2-(1,2-benzisoxazol-3-yl)acetamide[1]
This protocol is adapted from the work of Sato et al. and describes the synthesis of a representative N-substituted acetamide derivative.[1]
Materials:
-
This compound
-
2-Chloro-1-methylpyridinium iodide
-
α,α-Dimethylbenzylamine
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents) and 2-chloro-1-methylpyridinium iodide (1.1 equivalents) at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of α,α-dimethylbenzylamine (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure N-(α,α-dimethylbenzyl)-2-(1,2-benzisoxazol-3-yl)acetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity Evaluation
The synthesized derivatives can be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
Quantitative Data on Anticancer Activity
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Estradiol-Benzisoxazole Hybrids | DU-145 (Prostate) | 1-4 | [2] |
| Estradiol-Benzisoxazole Hybrids | HeLa (Cervical) | 1-2 | [2] |
| Estradiol-Benzisoxazole Hybrids | MCF-7 (Breast) | 1-2 | [2] |
| Phenylisoxazole-based HDAC Inhibitors | PC3 (Prostate) | 5.82 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized benzisoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Mechanism of Action: Signaling Pathways
The anticancer effects of benzisoxazole derivatives are often attributed to the induction of apoptosis (programmed cell death) and the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression.
Intrinsic Apoptosis Pathway
Many chemotherapeutic agents induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by benzisoxazole derivatives.
HDAC Inhibition Pathway
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Mechanism of anticancer action via HDAC inhibition by benzisoxazole derivatives.
Conclusion
The synthesis of novel N-substituted acetamide derivatives from this compound represents a promising avenue for the discovery of new anticancer agents. The protocols provided in this document offer a solid foundation for the synthesis and biological evaluation of these compounds. Further investigation into their specific molecular targets and mechanisms of action will be crucial for their future development as therapeutic agents.
References
- 1. esisresearch.org [esisresearch.org]
- 2. Substitutional Diversity-Oriented Synthesis and In Vitro Anticancer Activity of Framework-Integrated Estradiol-Benzisoxazole Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Herbicidal Acetamides from 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of herbicidal acetamide derivatives starting from 2-(1,2-benzisoxazol-3-yl)acetic acid. The described methodologies are based on established synthetic routes that lead to compounds with significant phytotoxic activity.
Introduction
1,2-Benzisoxazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities.[1] Notably, certain N-substituted 1,2-benzisoxazole-3-acetamides have demonstrated potent herbicidal properties, making them promising candidates for the development of new agrochemicals.[2] This document outlines the key synthetic transformations for preparing these compounds, focusing on the condensation of this compound with various amines and subsequent modifications to enhance herbicidal efficacy.
The core structure, this compound, serves as a versatile scaffold. Its synthesis can be achieved from 4-hydroxycoumarin through the Posner reaction with hydroxylamine.[2][3] The resulting acid is then coupled with specific amines, such as α,α-dimethylbenzylamine, a moiety known to be important for the herbicidal activity of other chemical classes.[2] Further derivatization at the α-position of the acetamide group, through halogenation or alkylation, has been shown to significantly influence the biological activity of these compounds.[2][3]
Synthetic Pathways
The overall synthetic strategy for the preparation of herbicidal acetamides from this compound is depicted below. The process involves two main stages: the synthesis of the core 1,2-benzisoxazole-3-acetic acid and its subsequent conversion to the target N-substituted acetamides, followed by optional α-functionalization.
Caption: General workflow for the synthesis of herbicidal acetamides.
Experimental Protocols
Protocol 1: Synthesis of N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide
This protocol describes the coupling of this compound with α,α-dimethylbenzylamine.
Materials:
-
This compound
-
α,α-Dimethylbenzylamine
-
2-Chloro-1-methylpyridinium iodide
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) and α,α-dimethylbenzylamine (1 equivalent) in anhydrous dichloromethane, add triethylamine (2.2 equivalents).
-
Cool the mixture in an ice bath and add 2-chloro-1-methylpyridinium iodide (1.1 equivalents) portionwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(α,α-dimethylbenzyl)-1,2-benzisoxazole-3-acetamide.[2]
Protocol 2: α-Halogenation of N-(α,α-dimethylbenzyl)-1,2-benzisoxazol-3-acetamide
This protocol details the synthesis of N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide, a highly active herbicidal compound.[2]
Materials:
-
N-(α,α-dimethylbenzyl)-1,2-benzisoxazol-3-acetamide
-
n-Butyllithium (in hexane)
-
Bromine or N-chlorosuccinimide (NCS)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-(α,α-dimethylbenzyl)-1,2-benzisoxazol-3-acetamide (1 equivalent) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add n-butyllithium (1.05 equivalents) and stir the mixture for 30 minutes at -78 °C.
-
For bromination, add a solution of bromine (1.1 equivalents) in THF dropwise. For chlorination, add NCS (1.1 equivalents).
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the α-halogenated product.[2]
Data Presentation
The following tables summarize the herbicidal activity of various synthesized 1,2-benzisoxazole-3-acetamide derivatives against different weed species.
Table 1: Herbicidal Activity of N-α-alkyl-α-methylbenzyl-1,2-benzisoxazole-3-acetamides [2]
| Compound | R¹ | R² | R³ | Yield (%) | Herbicidal Rating (50 g/a) |
| 9a | H | H | Me | 85 | 4 |
| 9b | 5-Cl | H | Me | 88 | 4 |
| 9c | 5-Br | H | Me | 92 | 4 |
| 9d | 5-F | H | Me | 75 | 4 |
| 9e | 5-Me | H | Me | 83 | 4 |
| 9f | 5-sec-Bu | H | Me | 78 | 3 |
| 9g | 5-Ph | H | Me | 80 | 2 |
| 9h | 5-OMe | H | Me | 81 | 3 |
| 9i | 7-Cl | H | Me | 86 | 4 |
| 9j | 7-Me | H | Me | 89 | 4 |
| 9k | 4,6-Cl₂ | H | Me | 76 | 3 |
| 9l | 5,7-Me₂ | H | Me | 80 | 4 |
| 9m | 5-Me-7-Cl | H | Me | 82 | 4 |
| 9n | H | H | Et | 81 | 4 |
| 9o | H | Me | Me | 79 | 3 |
Herbicidal rating: 5 (complete kill) to 0 (no effect).
Table 2: Herbicidal Activity of α-Substituted N-α,α-dimethylbenzyl-1,2-benzisoxazole-3-acetamides [2]
| Compound | R¹ | R⁴ | R⁵ | Yield (%) | Herbicidal Rating (50 g/a) |
| 10a | H | Br | H | 65 | 5 |
| 10b | H | Br | Br | 21 | 4 |
| 11a | H | Cl | H | 72 | 5 |
| 11b | H | Cl | Cl | 15 | 4 |
| 12a | H | Me | H | 55 | 4 |
| 12b | H | Et | H | 52 | 4 |
| 12c | H | n-Pr | H | 48 | 3 |
| 12d | H | Allyl | H | 61 | 4 |
| 12e | H | Propargyl | H | 58 | 4 |
Herbicidal rating: 5 (complete kill) to 0 (no effect).
Logical Relationship of Synthesis and Derivatization
The following diagram illustrates the logical progression from the starting acid to the final, functionalized herbicidal acetamides.
Caption: Key steps in the derivatization of the parent acid.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and evaluation of herbicidal acetamides derived from this compound. The key synthetic steps involve amide bond formation followed by α-functionalization. The N-α,α-dimethylbenzyl-2-halo-(1,2-benzisoxazol-3-yl)acetamides, in particular, have been identified as highly potent herbicides.[2][3] These application notes serve as a valuable resource for researchers in the field of agrochemical discovery and development.
References
Application Note: HPLC Analysis of 2-(1,2-Benzisoxazol-3-yl)acetic acid
Introduction
2-(1,2-Benzisoxazol-3-yl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical parameters that require a reliable and accurate analytical method for determination. This application note presents a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for quality control and research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing a robust HPLC method.
| Property | Value | Reference |
| Molecular Formula | C9H7NO3 | [1][2] |
| Molecular Weight | 177.16 g/mol | [1][2] |
| Melting Point | 123 °C | [3][4] |
| Boiling Point | 377.3 °C | [1][3][4] |
| pKa | 3.60 (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1][4] |
| Appearance | White to light yellow to light orange powder/crystal | [1][5] |
Chromatographic Conditions
Based on the acidic nature (pKa ~3.6) and solubility of the analyte, a reversed-phase HPLC method is proposed. The following conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.
Method Development and Validation Considerations
The proposed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4865-84-3 [sigmaaldrich.com]
- 4. This compound CAS#: 4865-84-3 [m.chemicalbook.com]
- 5. This compound CAS 4865-84-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Note: GC-MS Analysis of 2-(1,2-Benzisoxazol-3-yl)acetic acid and its Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the analysis of 2-(1,2-Benzisoxazol-3-yl)acetic acid (BIAA) and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). BIAA is a significant heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, such as the anticonvulsant zonisamide.[1][2] Monitoring its chemical transformations is crucial for process optimization and quality control. Due to the low volatility of the carboxylic acid moiety, a derivatization step is essential for successful GC-MS analysis. This document outlines a comprehensive workflow, including sample preparation, an esterification protocol for derivatization, optimized GC-MS parameters, and data interpretation.
Introduction
This compound is a versatile building block in medicinal and organic chemistry.[1] Its structure, featuring a benzisoxazole ring and a carboxylic acid group, allows for various chemical modifications. Common reactions include electrophilic substitutions on the α-methylene group or the aromatic ring, as well as reactions of the carboxylic acid group to form esters and amides.[3][4]
Gas Chromatography-Mass Spectrometry is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture.[5] However, the direct analysis of polar compounds like carboxylic acids is challenging due to their low volatility and potential for thermal degradation. Derivatization, the process of chemically modifying a compound to enhance its analytical properties, is therefore a critical step.[6] This protocol focuses on converting BIAA and its acidic products into more volatile esters, enabling robust and reproducible GC-MS analysis.
Experimental Protocols
A generalized workflow for the synthesis and characterization of 1,2-benzisoxazole derivatives typically involves synthesis, work-up, purification, and subsequent spectroscopic analysis.[7] This protocol focuses specifically on the GC-MS analysis portion of the characterization.
Materials and Reagents
-
This compound (Reagent Grade, ≥97%)
-
Methanol (Anhydrous, ≥99.8%)
-
Sulfuric Acid (Concentrated, 95-98%)
-
Ethyl Acetate (HPLC Grade)
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Sodium Sulfate (Anhydrous)
-
Reference standards for expected reaction products (if available)
Sample Preparation and Derivatization (Esterification)
This protocol describes the conversion of the carboxylic acid to its methyl ester, a common method for GC analysis.[8]
-
Sample Weighing: Accurately weigh approximately 1-5 mg of the reaction mixture or BIAA standard into a 10 mL screw-cap vial.
-
Reagent Addition: Add 2 mL of anhydrous methanol to the vial.
-
Catalyst Addition: Carefully add 2-3 drops (approximately 100 µL) of concentrated sulfuric acid.
-
Reaction: Securely cap the vial and heat the mixture at 60-70°C for 1-2 hours with stirring.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases.
-
Extraction: Add 2 mL of ethyl acetate, vortex for 1 minute, and allow the layers to separate.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Final Sample: The dried ethyl acetate solution containing the derivatized product (Methyl 2-(1,2-benzisoxazol-3-yl)acetate) is now ready for GC-MS analysis.
Note: Silylation is another common derivatization technique. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) can be used to form trimethylsilyl esters, which are also highly suitable for GC analysis.
GC-MS Instrumentation and Parameters
The following parameters provide a starting point for analysis and may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Split (Split ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temp 100°C, hold for 2 min; Ramp at 15°C/min to 280°C; Hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Scan Range | 40 - 450 m/z |
| Solvent Delay | 4 min |
Data Presentation and Interpretation
Quantitative analysis can be performed by creating a calibration curve with a known standard of the derivatized analyte. The table below presents hypothetical data for the analysis of a reaction mixture containing BIAA and a halogenated derivative, following the esterification protocol.
Table 1: Example Quantitative Data for a Derivatized Reaction Mixture
| Analyte | Derivatized Product (Methyl Ester) | Retention Time (min) | Quantitation Ion (m/z) | Relative Abundance (%) |
| This compound | Methyl 2-(1,2-benzisoxazol-3-yl)acetate | 10.52 | 191 (M+) | 65.4 |
| 2-Bromo-2-(1,2-benzisoxazol-3-yl)acetic acid | Methyl 2-bromo-2-(1,2-benzisoxazol-3-yl)acetate | 12.18 | 269/271 (M+) | 28.1 |
| Unreacted Starting Material (Example) | Derivatized Product | 9.85 | (Specific m/z) | 6.5 |
Mass Spectra Interpretation: The mass spectrum of the parent 1,2-benzisoxazole typically shows a strong molecular ion peak [M]⁺.[7] Key fragmentation patterns often involve the loss of CO, leading to significant fragments. For derivatized BIAA, the molecular ion of the methyl ester (m/z 191) would be prominent. Its fragmentation would likely involve cleavage of the ester group and rearrangements of the benzisoxazole ring. For halogenated derivatives, the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br with ~1:1 ratio) or chlorine (³⁵Cl/³⁷Cl with ~3:1 ratio) is a key diagnostic feature.
Visualization of Workflow and Reactions
Diagrams created using Graphviz provide a clear visual representation of the processes involved.
Caption: GC-MS Analysis Workflow for BIAA Reaction Products.
Caption: Derivatization of BIAA for GC-MS analysis.
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the GC-MS analysis of this compound and its reaction products. The critical step of chemical derivatization via esterification successfully converts the non-volatile target analytes into forms suitable for gas chromatography, allowing for excellent separation and accurate identification by mass spectrometry. This method is highly applicable in research and industrial settings for reaction monitoring, impurity profiling, and quality assurance in the synthesis of benzisoxazole-based pharmaceuticals and other fine chemicals.
References
- 1. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. This compound | 4865-84-3 [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. e-journals.in [e-journals.in]
- 5. jmchemsci.com [jmchemsci.com]
- 6. gcms.cz [gcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for the Characterization of 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the methodologies for physicochemical property determination, chromatographic separation, and spectroscopic analysis, along with detailed experimental protocols.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, formulation, and quality control.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 123 °C | [2] |
| Boiling Point | 377.3 ± 17.0 °C (Predicted) | [2] |
| Density | 1.394 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.60 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
Experimental Protocols
Protocol 1: Melting Point Determination
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Place a small, dry sample of this compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 10 °C/min initially, then reduce the rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. The range between these two temperatures is the melting range.
-
Protocol 2: Solubility Determination
-
Apparatus: Vortex mixer, analytical balance, volumetric flasks.
-
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg).
-
Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., Methanol) to a vial containing the compound.
-
Vortex the mixture for 1-2 minutes.
-
Visually inspect for the presence of undissolved solid.
-
If the solid dissolves, the compound is considered soluble at that concentration. If not, gradually add more solvent in known volumes until dissolution is achieved or until a large volume has been added, at which point it can be classified as sparingly soluble or insoluble.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative monitoring of reactions and for preliminary purity assessment.
Protocol 3: Thin Layer Chromatography
-
Materials: Silica gel 60 F₂₅₄ TLC plates, developing chamber, UV lamp (254 nm).
-
Mobile Phase (Example): A mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The optimal ratio may need to be determined empirically.
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Spot the dissolved sample onto the baseline of a TLC plate using a capillary tube.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp at 254 nm.
-
Calculate the retention factor (Rf) value for each spot. The purity can be qualitatively assessed by the presence of a single spot.
-
Spectroscopic Characterization
Spectroscopic methods are employed for the structural elucidation and confirmation of the identity of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (carboxylic acid) |
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Apparatus: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly after the measurement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~11-12 | Singlet (broad) | -COOH |
| ¹H | ~7.3-7.8 | Multiplet | Aromatic protons |
| ¹H | ~4.0 | Singlet | -CH₂- |
| ¹³C | ~170 | Singlet | C=O (Carboxylic acid) |
| ¹³C | ~163 | Singlet | C3 (Benzisoxazole ring) |
| ¹³C | ~120-135 | Multiple signals | Aromatic carbons |
| ¹³C | ~30 | Singlet | -CH₂- |
Protocol 5: ¹H and ¹³C NMR Spectroscopy
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar structures.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 4: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected m/z | Interpretation |
| ESI+ | 178.05 | [M+H]⁺ |
| ESI- | 176.04 | [M-H]⁻ |
| ESI- | 132.05 | [M-H-CO₂]⁻ |
Protocol 6: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Apparatus: Mass spectrometer equipped with an ESI source, coupled to a liquid chromatography system (LC-MS).
-
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the ESI source or inject it into the LC system.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.
-
Synthesis Pathway
This compound can be synthesized from 4-hydroxycoumarin. The general reaction scheme is presented below.[4][5]
References
- 1. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 4865-84-3 [m.chemicalbook.com]
- 3. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,2-Benzisoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7NO3[1]. It is recognized as a key intermediate in the synthesis of Zonisamide, a medication used for treating epilepsy[1]. While this compound is commercially available and used in chemical research, its direct in vitro cytotoxic effects are not extensively documented in publicly available literature[1][2][3][4][5]. However, the broader class of benzisoxazole and benzoxazole derivatives has been the subject of research for potential anticancer and other biological activities[6][7][8]. For instance, studies on 2-arylbenzoxazole acetic acid derivatives have shown cytotoxic activity against breast (MCF-7) and colon (HCT-116) cancer cell lines[6].
These application notes provide a framework for researchers to conduct in vitro cytotoxicity assays on this compound. The following sections detail standard protocols for common cytotoxicity and apoptosis assays that can be adapted for this specific compound.
Data Presentation
As no specific quantitative data for the cytotoxicity of this compound was found in the public domain, the following table is provided as a template for researchers to record their experimental findings.
| Assay Type | Cell Line | Test Concentration | Incubation Time (hours) | Result (e.g., IC50, % Viability) | Notes |
| MTT Assay | e.g., HeLa, MCF-7 | e.g., 1-100 µM | 24, 48, 72 | ||
| LDH Release Assay | e.g., HepG2 | e.g., 1-100 µM | 24, 48 | ||
| TUNEL Assay | e.g., Jurkat | e.g., 1-100 µM | 48 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[9]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals[9][10].
Materials:
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test cell lines
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment[10].
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible[10].
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken on an orbital shaker for 15 minutes to aid dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a multi-well spectrophotometer[10]. A reference wavelength of around 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability can be expressed as a percentage of the control (untreated cells).
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection: TUNEL Assay
The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. The assay identifies nicks in the DNA by using terminal deoxynucleotidyl transferase (TdT) to add labeled dUTPs onto the 3'-hydroxyl ends of the fragmented DNA[11].
Materials:
-
This compound
-
Test cell lines
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Culture and Treatment: Culture cells and treat them with various concentrations of this compound for the desired time.
-
Harvest and Fixation: Harvest the cells and wash them with PBS. Fix the cells with a fixation solution.
-
Permeabilization: Wash the fixed cells and then permeabilize them to allow the TUNEL reagents to enter the cells.
-
TUNEL Staining: Incubate the permeabilized cells with the TUNEL reaction mixture according to the manufacturer's instructions. This step labels the fragmented DNA.
-
Analysis: Analyze the cells using a fluorescence microscope to visualize the apoptotic cells or quantify them using a flow cytometer. Apoptotic cells will show a higher fluorescence signal.
Experimental Workflow for TUNEL Assay
Caption: Workflow for detecting apoptosis via the TUNEL assay.
Signaling Pathways
While no specific signaling pathways for this compound-induced cytotoxicity have been elucidated, related compounds such as indole-3-acetic acid have been shown to induce apoptosis in cancer cells through mechanisms that can involve the generation of free radicals[12]. Acetic acid-induced apoptosis in yeast models has also been shown to involve mitochondria-dependent pathways, including the release of cytochrome c[13]. Researchers investigating the cytotoxic effects of this compound may consider exploring these potential pathways.
Hypothetical Signaling Pathway for Compound-Induced Apoptosis
Caption: A potential signaling pathway for compound-induced apoptosis.
References
- 1. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4865-84-3 [sigmaaldrich.com]
- 5. This compound [hitechs.com.cn]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. repository.najah.edu [repository.najah.edu]
- 8. isca.me [isca.me]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
- 11. Characterization of DNA Damage in Yeast Apoptosis Induced by Hydrogen Peroxide, Acetic Acid, and Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis of pancreatic cancer BXPC-3 cells induced by indole-3-acetic acid in combination with horseradish peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell wall dynamics modulate acetic acid-induced apoptotic cell death of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and established synthetic route for this compound?
A1: The most widely used method for synthesizing this compound is the Posner reaction, which involves the reaction of 4-hydroxycoumarin with hydroxylamine.[1][2] This method is favored for its reliability and relatively straightforward procedure.
Q2: What are the critical reaction parameters that influence the yield and purity of the final product?
A2: The key parameters that significantly impact the synthesis are the choice of base, solvent, reaction temperature, and pH during workup. Optimizing these conditions is crucial for maximizing the yield and minimizing the formation of impurities.
Q3: What is a common impurity that can form during the synthesis?
A3: A major impurity often encountered is 2-hydroxyacetophenone oxime.[3] Its formation is influenced by the reaction conditions, particularly the choice of base and solvent.
Q4: How can the progress of the reaction be monitored?
A4: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). This technique allows for the visualization of the consumption of the starting material, 4-hydroxycoumarin, and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Base | The choice of base is critical. While various bases like sodium hydroxide, sodium carbonate, and organic bases can be used, their effectiveness can vary.[4] It is recommended to perform small-scale trial reactions to identify the most effective base for your specific setup. | An increase in the yield of the desired product. |
| Incorrect Solvent | The reaction can be performed in various solvents, including water, ethanol, or a mixture of both.[3] The solubility of the reactants and intermediates can be affected by the solvent system, thereby influencing the reaction rate and yield. If using an alcohol, ensure it is of an appropriate grade. | Improved reaction kinetics and a higher yield. |
| Inappropriate Reaction Temperature | The reaction is typically conducted at a moderately elevated temperature, for instance, between 40-60°C.[4] If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can lead to the formation of degradation products. | A higher conversion rate of the starting material to the product. |
| Decomposition of Hydroxylamine | The decomposition of hydroxylamine can occur during the reaction, which can be controlled by the addition of a chelating agent.[5] | A more controlled reaction and improved yield. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of 2-hydroxyacetophenone oxime | The formation of this impurity is often promoted by certain base and solvent combinations.[3] If this impurity is significant, consider switching to a different base or using water as the sole solvent, which has been shown to minimize its formation.[3] | A purer final product with a reduced amount of the specified impurity. |
| Incomplete Reaction | If the reaction is not allowed to proceed to completion, unreacted starting materials will contaminate the product. Monitor the reaction by TLC until the starting material is consumed. | A cleaner product with minimal starting material contamination. |
| Improper pH during Workup | The product is precipitated by acidifying the reaction mixture. The pH should be carefully adjusted to a range of 1 to 1.5 using an acid like dilute hydrochloric acid to ensure complete precipitation of the product.[3] | Maximized recovery of the pure product. |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on a reported procedure that utilizes water as the solvent to minimize impurity formation.[3]
Materials:
-
4-hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Dilute hydrochloric acid
-
Water
Procedure:
-
Prepare an aqueous solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a 10% sodium carbonate solution.
-
Add 4-hydroxycoumarin to the hydroxylamine solution at room temperature.
-
Maintain the pH of the reaction mixture between 4.5 and 5.5.
-
Warm the reaction mixture to 40°C and maintain it at 40-45°C for 12 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 10°C.
-
Adjust the pH of the mixture to 1-1.5 with dilute hydrochloric acid to precipitate the product.
-
Cool the mixture to 0-5°C and maintain for 1 hour to ensure complete precipitation.
-
Isolate the precipitated this compound by filtration.
-
Wash the solid with cold water and dry at 60-70°C.
Data Presentation
Table 1: Comparison of Different Bases and Solvents on Yield
| Base | Solvent | Reported Yield (%) | Reference |
| Sodium | Ethanol | Variable | Posner, T. (1913) |
| Sodium Acetate | Water/Ethanol | Variable | Casini, G. et al. (1965) |
| Aqueous Pyridine | - | Variable | J. Heterocyclic Chem. (1969) |
| Carbonate Salts | Alcohol | Variable | WO 02/070495 A1 |
| Sodium Carbonate | Water | Quantitative | WO2008026217A1[3] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. e-journals.in [e-journals.in]
- 2. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. WO2008026217A1 - Improved and simplified process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 4. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 5. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of a Major Impurity
Symptom: The final yield of the desired product is significantly lower than expected, and analysis (e.g., by HPLC or NMR) indicates the presence of a significant byproduct.
Probable Cause: Formation of the primary side product, o-hydroxyacetophenone oxime, is a common issue in this synthesis. This side reaction is particularly favored under certain reaction conditions, such as the use of strong bases like metallic sodium in alcoholic solvents.
dot
Caption: Reaction pathways in the synthesis of this compound.
Solution:
-
Choice of Base and Solvent: Avoid using metallic sodium in ethanol. Milder bases such as sodium carbonate, potassium carbonate, or organic bases like triethylamine in an aqueous medium or a mixed aqueous-organic solvent system are recommended to suppress the formation of o-hydroxyacetophenone oxime.
-
Temperature Control: Maintain the reaction temperature between 40°C and 60°C. Higher temperatures can promote the side reaction.
-
Purification: If the side product has already formed, it can be removed through recrystallization of the crude product. A suitable solvent system for recrystallization is a mixture of ethanol and water.
Issue 2: Incomplete Reaction or Slow Conversion Rate
Symptom: Monitoring the reaction (e.g., by TLC) shows a significant amount of starting material (4-hydroxycoumarin) remaining even after an extended reaction time.
Probable Cause:
-
Insufficient Base: The base is catalytic, but an inadequate amount may lead to a slow reaction rate.
-
Low Reaction Temperature: While high temperatures can promote side reactions, a temperature that is too low will slow down the desired conversion.
-
Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent system, limiting the reaction rate.
Solution:
-
Optimize Base Concentration: Ensure the appropriate molar ratio of the base to the starting material is used as specified in the chosen protocol.
-
Adjust Temperature: Gradually increase the reaction temperature within the recommended range (40-60°C) while monitoring for the formation of side products.
-
Solvent System Modification: If solubility is an issue, consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol or methanol, to improve the solubility of 4-hydroxycoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound from 4-hydroxycoumarin?
The most frequently encountered side product is o-hydroxyacetophenone oxime. Its formation is primarily influenced by the reaction conditions, especially the base and solvent used.
Q2: How can I minimize the formation of o-hydroxyacetophenone oxime?
To minimize the formation of this byproduct, it is advisable to use milder bases like sodium carbonate or potassium carbonate instead of strong bases like sodium metal.[1] Using water as a solvent, or in combination with an alcohol, can also help reduce the occurrence of this side reaction.[1] Maintaining the reaction temperature in the range of 40-60°C is also crucial.
Q3: What is a reliable method for purifying the crude product?
Recrystallization is an effective method for purifying this compound. A common and effective solvent system for this purpose is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until turbidity is observed. Upon slow cooling, the purified product will crystallize.
Q4: Can you provide a recommended experimental protocol for the synthesis?
Yes, the following protocol is designed to favor the formation of the desired product while minimizing side reactions.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from methodologies that prioritize yield and purity by controlling reaction conditions to suppress the formation of o-hydroxyacetophenone oxime.
Materials:
-
4-Hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxycoumarin in ethanol.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 4-hydroxycoumarin.
-
Heat the reaction mixture to a gentle reflux (approximately 40-60°C) and maintain this temperature with stirring for 3-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the crude product.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum.
Purification by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Gradually add hot water to the solution until the first sign of persistent turbidity appears.
-
If excess water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Data Presentation
Table 1: Influence of Base and Solvent on Product Yield and Side Product Formation
| Base | Solvent | Temperature (°C) | Yield of Product (%) | o-Hydroxyacetophenone Oxime (%) |
| Sodium Metal | Ethanol | Reflux | ~60-70 | ~30 |
| Sodium Carbonate | Water/Ethanol | 40-60 | >85 | <5 |
| Potassium Carbonate | Water/Methanol | 40-60 | >85 | <5 |
| Triethylamine | Ethanol | 50 | ~80 | ~10-15 |
Note: The values presented are approximate and can vary based on the specific reaction scale and conditions.
Visualizations
dot
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(1,2-Benzisoxazol-3-yl)acetic acid from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: When synthesizing this compound from 4-hydroxycoumarin and hydroxylamine, a common impurity is 2-hydroxyacetophenone oxime.[1] Unreacted starting materials, such as 4-hydroxycoumarin, can also be present in the crude product.
Q2: What are the recommended solvent systems for the recrystallization of this compound?
A2: Based on available literature for similar compounds and related processes, aqueous alcohol solutions are effective for recrystallization. Specific examples include 50% aqueous isopropanol and 75% ethanol.[2] The choice of solvent may depend on the specific impurities present in your reaction mixture.
Q3: What is a suitable method for monitoring the purification process?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the purification. A common mobile phase for separating acidic compounds on silica gel plates is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, often with a small amount of acetic acid to ensure sharp spots and prevent tailing of the carboxylic acid.
Q4: What level of purity can be expected after purification?
A4: With a carefully executed purification protocol, high purity can be achieved. For instance, a process involving precipitation and drying has been reported to yield this compound with an HPLC purity of 99.68%.[1]
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The compound is coming out of solution above its melting point. The concentration of the solute is too high. | Add a small amount of additional hot solvent to the oiled-out mixture to fully dissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also help induce proper crystallization. |
| No crystals form upon cooling | Too much solvent was used, resulting in a solution that is not supersaturated upon cooling. | Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal. |
| Low recovery of the purified product | Too much solvent was used during dissolution or washing. The product has significant solubility in the cold recrystallization solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent and perform the wash quickly. |
| Product is still impure after recrystallization | The chosen recrystallization solvent is not effective at separating the specific impurities present. The cooling process was too rapid, leading to the trapping of impurities within the crystals. | Perform small-scale solvent screening to identify a more suitable recrystallization solvent or solvent mixture. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities | The mobile phase polarity is either too high or too low. The column was not packed properly. | Adjust the polarity of the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. Ensure the column is packed uniformly without any cracks or channels. |
| Product is stuck on the column | The product is too polar for the chosen mobile phase. The acidic nature of the product is causing strong interaction with the silica gel. | Increase the polarity of the mobile phase, for example, by increasing the percentage of ethyl acetate or methanol. Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to protonate the carboxylic acid and reduce its interaction with the silica gel. |
| Tailing of the product spot on TLC and broad peaks during column chromatography | The carboxylic acid group is interacting strongly with the stationary phase. | Add a small amount of a volatile acid, such as acetic acid, to the mobile phase. This will help to reduce the interaction and lead to sharper peaks and spots. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the scale of the experiment and the impurity profile of the crude product.
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Prepare a 50% aqueous isopropanol solution. Heat the solvent mixture to its boiling point. Add the minimum amount of the hot solvent to the crude product with stirring until it is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, you can insulate the flask. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 50% aqueous isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a mobile phase of low polarity, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to effectively separate the components. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5%) to the mobile phase can improve separation and peak shape.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Starting Material Purity | Final Purity (HPLC) | Typical Yield | Key Parameters | Reference |
| Precipitation/Drying | Crude reaction mixture | 99.68% | Not specified | Cooling to 0-5°C, isolation, and drying at 60-70°C. | [1] |
| Recrystallization | Crude | >98% (Typical) | 70-90% (Typical) | Solvent: 50% aqueous isopropanol or 75% ethanol. Slow cooling. | [2] |
| Column Chromatography | Crude | >99% (Typical) | 60-80% (Typical) | Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient +/- 0.5% Acetic Acid. | General Method |
Visualizations
References
Preventing oxime byproduct formation in Posner reaction
Welcome to the Technical Support Center for Oxime Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize oxime formation reactions. While you referred to this as the "Posner reaction," this guide addresses the general synthesis of oximes from aldehydes or ketones and hydroxylamine, a fundamental transformation in organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My oxime synthesis results in a mixture of (E) and (Z) isomers. How can I obtain a single, pure isomer?
This is a common challenge as the condensation of an aldehyde or ketone with hydroxylamine can often produce a mixture of geometric isomers.[1][2] The ratio of these isomers is typically under thermodynamic control.[2]
Troubleshooting Steps:
-
Temperature and Solvent Effects: Lowering the reaction temperature has been observed to reduce stereoselectivity in some cases.[1] The polarity of the solvent can also influence the reaction rate and potentially the isomer ratio.
-
Purification: If a mixture is formed, the isomers can often be separated by standard chromatographic techniques (e.g., column chromatography) or crystallization.[3]
-
Isomerization: In some instances, one isomer is thermodynamically more stable.[1][4] It may be possible to isomerize the mixture to favor the more stable product, for instance, through photoisomerization.[5]
Q2: I'm observing the formation of an amide or nitrile byproduct instead of my desired oxime. What is happening and how can I prevent it?
You are likely observing a Beckmann rearrangement or Beckmann fragmentation . The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides (from ketoximes) or nitriles (from aldoximes).[6][7][8] Beckmann fragmentation is a competing side reaction that forms a nitrile and is favored when the group alpha to the oxime can stabilize a carbocation.[3][6]
Strategies to Minimize Beckmann Rearrangement and Fragmentation:
-
Use Milder Catalysts: Strong acids (e.g., H₂SO₄) and high temperatures promote these side reactions.[6] Switching to milder reagents can favor the desired oxime formation.[3][6]
-
Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of oxime formation.[3]
-
Activate the Oxime under Neutral Conditions: An alternative is to first form the oxime and then convert it to a derivative with a better leaving group (e.g., an O-tosyl ether), which can then be rearranged under neutral conditions, thus suppressing isomerization.[3]
-
Solvent Choice: Using aprotic solvents can help minimize hydrolysis and other side reactions when working with activated oxime derivatives.[6]
Q3: My reaction is incomplete, and I have a significant amount of unreacted aldehyde/ketone in my final product. How can I improve the conversion?
Incomplete conversion is a frequent issue that complicates purification.[9] Driving the reaction to completion is essential for obtaining a high yield of the pure oxime.
Methods to Enhance Reaction Completion:
-
Stoichiometry: Using a slight excess (e.g., 1.1 to 1.3 equivalents) of hydroxylamine hydrochloride can help drive the reaction to completion. In some cases, a larger excess (e.g., 3 equivalents) has been used effectively.[9]
-
Catalyst/Additive: The choice of base or additive can be critical. Pyridine is often used to drive the equilibrium toward the oxime.[9]
-
Solvent-Free Conditions: A green chemistry approach involves grinding the carbonyl compound, hydroxylamine hydrochloride, and a catalyst like Bi₂O₃ without any solvent, which has been shown to give excellent yields.[10]
Q4: How can I effectively remove unreacted aldehyde from my purified oxime product?
Residual aldehyde can be a persistent impurity.[9] A highly effective method for its removal is a bisulfite workup.[11][12]
Purification Strategy:
-
Bisulfite Adduct Formation: Aldehydes react with sodium bisulfite to form a water-soluble salt adduct.[11] By washing your crude product dissolved in an organic solvent with a saturated aqueous solution of sodium bisulfite, the unreacted aldehyde can be selectively pulled into the aqueous layer.[11][12]
-
Extraction: After the wash, the organic and aqueous layers are separated, effectively removing the aldehyde impurity from your oxime product.[12]
Quantitative Data Summary
The stereochemical outcome of oxime synthesis and the propensity for Beckmann rearrangement are highly dependent on the reaction conditions. The tables below summarize key influencing factors.
Table 1: Factors Influencing (E/Z) Isomer Ratios in Oxime Synthesis
| Factor | Condition | Typical Outcome | Reference(s) |
| Temperature | Lower temperatures | May reduce stereoselectivity. | [1] |
| Synthesis Method | Mechanochemical synthesis | Can result in lower stereoselectivity. | [1] |
| Starting Material | Use of protonated carbonyl compound | Can lead to stereospecific reactions. | [1] |
| Solvent | Polar solvents in microwave synthesis | Can accelerate the reaction and favor the thermodynamically more stable product. | [1] |
Table 2: Conditions to Minimize Beckmann Rearrangement/Fragmentation
| Condition | Approach | Rationale | Reference(s) |
| Catalyst | Use milder systems (e.g., cyanuric chloride in DMF) instead of strong acids (H₂SO₄). | Milder conditions are less likely to induce the rearrangement or fragmentation. | [3][6][13] |
| Temperature | Conduct the reaction at room temperature or the lowest effective temperature. | Higher temperatures provide the activation energy for unwanted side reactions. | [3][6] |
| Oxime Activation | Convert the oxime to an O-tosyl or O-mesyl ether. | Allows the rearrangement to proceed under neutral conditions, suppressing E/Z isomerization. | [3] |
| Solvent | Use aprotic solvents for rearrangements of activated oximes. | Prevents hydrolysis of sensitive intermediates. | [6] |
Experimental Protocols
Protocol 1: General Synthesis of an Oxime
This protocol is a general method for the synthesis of an oxime from a ketone using hydroxylamine hydrochloride and a base.
-
Dissolve Reactants: In a round-bottom flask, dissolve the starting ketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a mixture of ethanol and water.
-
Add Base: Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the reaction mixture.
-
Heating: Heat the mixture under reflux.
-
Monitor Reaction: Track the progress of the reaction using thin-layer chromatography (TLC).
-
Cool and Precipitate: Once the reaction is complete, cool the mixture to room temperature.
-
Acidification: Carefully add concentrated hydrochloric acid until the solution is acidic (pH ~2-3) to precipitate the oxime product.
-
Isolate Product: Collect the solid product by filtration.
Protocol 2: Purification via Bisulfite Wash to Remove Unreacted Aldehyde
This protocol is designed to remove a residual aldehyde impurity from a reaction mixture.[12]
-
Dissolve Mixture: Dissolve the crude product mixture in methanol and transfer it to a separatory funnel.
-
Add Bisulfite: Add 1 mL of saturated aqueous sodium bisulfite and shake vigorously for approximately 30 seconds. Caution: This may generate sulfur dioxide gas; perform in a well-ventilated fume hood.
-
Dilute and Extract: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) and shake vigorously.
-
Separate Layers: Allow the layers to separate. The aqueous layer will contain the aldehyde-bisulfite adduct, while the purified oxime remains in the organic layer.
-
Workup: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Visual Guides
Below are diagrams illustrating key reaction pathways and troubleshooting logic.
Caption: General reaction pathway for the formation of (E) and (Z) oxime isomers.
Caption: Formation of byproducts from the desired oxime via Beckmann rearrangement and fragmentation.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 3. benchchem.com [benchchem.com]
- 4. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime | MDPI [mdpi.com]
- 5. Oxime synthesis by condensation or oxidation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Beckmann Rearrangement [organic-chemistry.org]
- 8. Oxime | Organic Chemistry, Synthesis, Reactions | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Workup [chem.rochester.edu]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beckmann Rearrangement of Oximes under Very Mild Conditions [organic-chemistry.org]
Stability of "2-(1,2-Benzisoxazol-3-yl)acetic acid" under different conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(1,2-Benzisoxazol-3-yl)acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound in a tightly sealed container in a dry and cool place.[1] Specific temperature recommendations vary by supplier, but generally fall within 2-8°C or frozen at -20°C for maximum stability.[2] The compound may be air-sensitive, and storage under an inert atmosphere is advisable for preventing potential degradation.
Q2: What are the known incompatibilities for this compound?
This compound should be kept away from strong oxidizing agents. Due to the potential for the benzisoxazole ring to be cleaved by strong bases, prolonged exposure to highly alkaline conditions should be avoided.
Q3: Is this compound sensitive to light?
Q4: What are the expected degradation pathways for this molecule?
Based on the chemical structure, the primary sites for degradation are the isoxazole ring and the acetic acid side chain. Under harsh conditions, the following pathways can be anticipated:
-
Hydrolysis: Under strongly basic conditions, the N-O bond of the isoxazole ring can be cleaved. Acidic conditions might lead to hydrolysis of the acetic acid side chain, although this is generally less likely.
-
Oxidation: The benzene ring and the heterocyclic ring could be susceptible to oxidative degradation, potentially leading to hydroxylated byproducts or ring opening.
-
Photodegradation: Aromatic systems can absorb UV light, which may lead to photochemical reactions and degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution as a control. |
| Inherent impurities in the starting material. | Review the certificate of analysis for the starting material. If necessary, purify the compound before use. | |
| Significant degradation observed under mild acidic or basic conditions. | The compound may be more labile than expected. | Reduce the concentration of the acid or base, lower the temperature, and shorten the exposure time in your experiments. |
| Presence of catalytic impurities. | Ensure high purity of all reagents and solvents used in the formulation or experiment. | |
| Inconsistent stability results between experimental batches. | Variation in experimental conditions (temperature, light exposure, pH). | Strictly control all experimental parameters. Use a calibrated and validated stability chamber. |
| Inconsistent quality of the starting material. | Source the compound from a reputable supplier and perform identity and purity checks on each new batch. |
Quantitative Stability Data Summary
The following table summarizes the expected stability of this compound under typical forced degradation conditions. Please note that this data is illustrative and based on general knowledge of similar compounds. Actual results may vary and should be confirmed experimentally.
| Condition | Reagent/Parameter | Temperature | Time | Expected Degradation (%) | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | < 5% | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 h | 10-20% | Products of isoxazole ring opening. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 h | 5-15% | Hydroxylated derivatives, ring-opened products. |
| Thermal | Dry Heat | 80°C | 48 h | < 5% | Minimal degradation expected. |
| Photostability | ICH Q1B Option II | 25°C | - | 5-10% | Photodegradation products. |
Experimental Protocols
Forced Degradation Studies
These studies are designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute to a suitable concentration for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to the desired concentration for analysis.
-
Photostability Testing: Expose the solid compound and a solution (e.g., 1 mg/mL) to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a suitable starting point.[3] Detection can be performed using a UV detector at an appropriate wavelength.
Visualizations
Caption: Workflow for Forced Degradation Studies.
References
Technical Support Center: Sulfonation of 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the sulfonation of 2-(1,2-Benzisoxazol-3-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the sulfonation of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Sulfonated Product
| Potential Cause | Recommended Solution |
| Non-selective Sulfonation: Direct sulfonation with chlorosulfonic acid can be non-selective, leading to the formation of undesired di-sulfonated by-products and sulfonation of the solvent (e.g., toluene).[1] | Use a Lewis base, such as an ester (e.g., ethyl acetate) or a nitrile, in the reaction mixture. This has been shown to improve the yield of the desired product.[1] Diluting chlorosulfonic acid with an inert solvent like dichloromethane or 1,2-dichloroethane can also enhance the reaction's selectivity and yield.[1] |
| Incomplete Reaction: The reaction may not have gone to completion. | Optimize the reaction time and temperature. The reaction is typically heated to between 60-90°C (preferably 70-85°C) for a sufficient duration, for instance, 2 hours.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Suboptimal Reagent Stoichiometry: The molar ratio of reactants can significantly impact the yield. | Adjust the molar equivalents of the reagents. A recommended range for chlorosulfonic acid is 1.1-2.0 molar equivalents relative to this compound, with a preferred range of 1.2-1.5 molar equivalents.[1] The amount of Lewis base should be in the range of 1.1-5.0 molar equivalents, preferably 2.0-3.5 molar equivalents.[1] |
| Reversible Reaction: Aromatic sulfonation is a reversible process, especially in the presence of strong acid and heat.[2][3][4] | While the forward reaction is typically favored under standard sulfonation conditions, ensure that excess water is not introduced during the reaction, as this can promote the reverse reaction. |
Issue 2: Formation of Significant Amounts of By-products
| Potential Cause | Recommended Solution |
| Di-sulfonation: The aromatic ring of the benzisoxazole moiety can undergo further sulfonation, leading to di-sulfonated impurities.[1] | The use of a Lewis base and diluted chlorosulfonic acid, as mentioned above, is a key strategy to minimize di-sulfonation.[1] |
| Solvent Sulfonation: If an aromatic solvent like toluene is used, it can compete with the substrate for the sulfonating agent.[1] | The presence of a Lewis base helps to selectively direct the sulfonation to the this compound.[1] |
| Beckmann Rearrangement: While more common in other benzisoxazole syntheses, harsh acidic conditions could potentially lead to side reactions like the Beckmann rearrangement.[5] | Adhere to the recommended temperature ranges and consider using milder reaction conditions if complex product mixtures are observed. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Multiple By-products: A non-selective reaction will result in a complex mixture that is challenging to separate. | Optimize the reaction conditions to minimize by-product formation. |
| Inadequate Purification Method: The chosen purification technique may not be effective for separating the desired product from the impurities. | A variety of purification methods can be employed, including extraction, column chromatography (high or low pressure), recrystallization, and slurrying.[1] Recrystallization from aqueous ethanol or aqueous iso-propyl alcohol has been suggested for purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sulfonating agent for this reaction?
A1: Chlorosulfonic acid is a commonly used sulfonating agent for this compound.[1] It can be used directly or diluted with an inert solvent.
Q2: Why is the use of a Lewis base recommended?
A2: The addition of a Lewis base, such as ethyl acetate or a nitrile, significantly improves the selectivity of the sulfonation reaction, leading to a higher yield of the desired 1,2-benzisoxazole-3-methanesulfonic acid and reducing the formation of by-products.[1]
Q3: What are suitable solvents for this sulfonation?
A3: Toluene is often used as the primary solvent.[1] Inert chlorinated solvents like dichloromethane, chloroform, and 1,2-dichloroethane are recommended for diluting the chlorosulfonic acid.[1]
Q4: What are the optimal reaction temperatures?
A4: The addition of chlorosulfonic acid is typically carried out at a temperature between 0-30°C.[1] Following the addition, the reaction mixture is heated to a temperature in the range of 60-90°C, with a preferred range of 70-85°C.[1]
Q5: Is the sulfonation of aromatic compounds reversible?
A5: Yes, aromatic sulfonation is a reversible reaction.[2][3][4] The reverse reaction, desulfonation, can occur in the presence of a strong acid and heat, particularly with the addition of water.[3][4]
Experimental Protocols
Selective Sulfonation of this compound
This protocol is based on a method designed to improve selectivity and yield.[1]
Materials:
-
This compound
-
Toluene
-
Ethyl acetate (or another suitable Lewis base)
-
Chlorosulfonic acid
-
1,2-Dichloroethane (or another suitable inert solvent)
-
25% aqueous sodium hydroxide
Procedure:
-
To a reaction vessel, add this compound (1.0 molar equivalent), ethyl acetate (2.0-3.5 molar equivalents), and toluene.
-
Prepare a solution of chlorosulfonic acid (1.2-1.5 molar equivalents) in 1,2-dichloroethane.
-
With stirring, add the chlorosulfonic acid solution dropwise to the mixture of the starting material at room temperature (maintaining the temperature between 0-30°C).
-
After the addition is complete, continue stirring at room temperature for a short period (e.g., 20 minutes).
-
Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for approximately 2 hours.
-
After the reaction is complete, the ethyl acetate can be removed by distillation.
-
The residue is then worked up, for example, by adjusting the pH to 10 with 25% aqueous sodium hydroxide to isolate the sodium salt of the product.[1]
-
The final product can be further purified by methods such as recrystallization.[1]
Data Presentation
Table 1: Reaction Conditions for Sulfonation
| Parameter | Recommended Range | Preferred Range |
| Chlorosulfonic Acid | 1.1 - 2.0 molar equivalents | 1.2 - 1.5 molar equivalents |
| Lewis Base | 1.1 - 5.0 molar equivalents | 2.0 - 3.5 molar equivalents |
| Addition Temperature | 0 - 30°C | Room Temperature |
| Reaction Temperature | 60 - 90°C | 70 - 85°C |
Table 2: Example Reaction Outcome Comparison
| Method | Starting Material (%) | Desired Product (%) | By-product(s) (%) |
| Direct Sulfonation (Chlorosulfonic acid as solvent and reagent) | 29 | 25 | 44 (di-sulfonated) |
| Selective Sulfonation (with Lewis Base and inert solvent) | 5 | 84 | 7 |
Data adapted from Reference Example 5 and an example of the improved method in US7268234B2.[1]
Visualizations
Caption: Troubleshooting logic for sulfonation issues.
Caption: Workflow for selective sulfonation.
References
Technical Support Center: Optimizing Derivatization of 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2-(1,2-Benzisoxazol-3-yl)acetic acid. The focus is on optimizing reaction conditions, particularly for amide bond formation, a common derivatization pathway.
Frequently Asked Questions (FAQs)
Q1: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the common causes?
A1: Low or no product yield in amide coupling reactions is a frequent issue. Several factors can be responsible, often related to the activation of the carboxylic acid, the reactivity of the amine, or the overall reaction conditions.[1] Key causes include:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to couple with the amine. Insufficient or degraded coupling reagent will lead to poor activation.[1][2]
-
Amine Deactivation: The amine nucleophile can be rendered unreactive if it is protonated by the acidic starting material, forming a non-nucleophilic ammonium salt.[1]
-
Hydrolysis: The presence of water in the reaction is a major issue, as it can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and inactivating the coupling reagent.[1][3]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction outcome.[4]
-
Steric Hindrance: Bulky chemical groups near the reacting centers of either the carboxylic acid or the amine can physically impede the reaction.[1]
Q2: How do I select the appropriate coupling reagent for my derivatization?
A2: The choice of coupling reagent is critical. Reagents are broadly classified into carbodiimides, and aminium/uronium or phosphonium salts.
-
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common and cost-effective.[5][6] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[6] However, they can lead to side reactions like N-acylurea formation and racemization.[7][8] The byproduct of DCC (dicyclohexylurea) is often insoluble and can be removed by filtration, whereas the byproduct of EDC is water-soluble, making it suitable for different workup procedures.[9]
-
Aminium/Uronium and Phosphonium Salts such as HATU, HBTU, and PyAOP are generally more reactive and efficient, often leading to faster reactions and less racemization.[2][9] HATU, for instance, reacts faster and with less epimerization compared to HBTU.[9] These reagents are often preferred for more challenging couplings, such as with sterically hindered substrates.[4]
Q3: What is the role of additives like HOBt or OxymaPure, and should I use them?
A3: Additives are highly recommended, especially when using carbodiimide coupling reagents.
-
1-Hydroxybenzotriazole (HOBt) and its analogues react with the O-acylisourea intermediate to form an active ester. This new intermediate is less prone to racemization and side reactions, while remaining sufficiently reactive for efficient coupling.[6]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer alternative to HOBt, which has been noted for its explosive potential.[10] It also serves to suppress racemization and improve coupling efficiency.[1]
Q4: Which solvents and bases are recommended for this reaction?
A4: The choice of solvent and base is crucial for success.
-
Solvents: Anhydrous (dry) polar aprotic solvents are typically the best choice. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most commonly used.[3] It is critical to ensure the solvent is free of water to prevent hydrolysis of activated intermediates.[1]
-
Bases: A non-nucleophilic base is required to neutralize acids formed during the reaction and to deprotonate the amine hydrochloride salt if it is used as the starting material. Diisopropylethylamine (DIPEA) is a common choice.[1] Typically, two equivalents of base are used: one to neutralize the amine salt and one to neutralize the acid generated during coupling.
Troubleshooting Guide
Issue: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low-yield derivatization of this compound.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield reactions.
Step 1: Verify Reagent Quality and Handling
-
Problem: this compound or the amine may have degraded. Coupling reagents like EDC and HATU are sensitive to moisture and can hydrolyze, rendering them inactive.[3]
-
Troubleshooting:
-
Confirm the purity of your starting materials using techniques like NMR or melting point analysis.
-
Use fresh, high-quality coupling reagents. Store them in a desiccator and allow the container to warm to room temperature before opening to prevent moisture condensation.[3]
-
Use freshly prepared solutions of the coupling agent for the reaction.[3]
-
Step 2: Scrutinize Reaction Conditions
-
Problem: The presence of water, incorrect solvent, temperature, or stoichiometry can halt the reaction.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., DCM, DMF). Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Temperature: Start the activation of the carboxylic acid at 0 °C to control the reaction rate and minimize side reactions, then allow it to warm to room temperature after adding the amine.[3]
-
Check Stoichiometry: An excess of the coupling reagent is often used to drive the reaction to completion. A common molar ratio is 1 equivalent of carboxylic acid to 1.0-1.5 equivalents of the coupling agent and 1.0-1.2 equivalents of the amine.[1] If using an amine salt, ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
-
Step 3: Evaluate the Work-up and Purification Procedure
-
Problem: The desired product might be lost during the aqueous work-up or purification steps.
-
Troubleshooting:
-
Monitor Reaction Progress: Before work-up, confirm that the starting material has been consumed by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Optimize Extraction: Ensure the pH of the aqueous layer during extraction is appropriate to keep your product in the organic phase.
-
Purification: Consider if the product is being lost during column chromatography or recrystallization. Check all fractions for your product.
-
Issue: Significant Side Product Formation
-
Problem: Formation of N-acylurea (with carbodiimides) or racemization at a stereocenter.
-
Troubleshooting:
-
N-acylurea Formation: This unreactive byproduct forms from the rearrangement of the O-acylisourea intermediate.[8][11] To minimize this, add an additive like HOBt or OxymaPure. These additives trap the activated intermediate, forming an active ester that is less prone to this rearrangement.[1]
-
Racemization: If your amine or carboxylic acid has a chiral center adjacent to the reacting group, racemization can be a concern. Running the reaction at lower temperatures (e.g., starting at 0 °C) can help suppress this.[1] Using phosphonium or aminium reagents (like PyAOP or HATU) in combination with additives like HOAt is also known to reduce racemization.[4][9]
-
Data Presentation: Comparison of Coupling Reagents
The following table summarizes common coupling reagents used for amide bond formation. Performance is substrate-dependent, but these general trends can guide your selection.
| Coupling Reagent | Class | Typical Equivalents | Additive | Common Solvents | Key Advantages | Key Disadvantages |
| EDC | Carbodiimide | 1.2 - 1.5 | HOBt or OxymaPure | DCM, DMF | Water-soluble byproduct, cost-effective | Can cause racemization, N-acylurea side product |
| DCC | Carbodiimide | 1.1 - 1.2 | HOBt or OxymaPure | DCM, THF | Insoluble byproduct is easily filtered off | Byproduct can be difficult to remove completely from some products |
| HATU | Aminium/Uronium | 1.0 - 1.5 | None required | DMF, NMP | High reactivity, low racemization, fast reactions | Higher cost, potential safety concerns |
| PyBOP | Phosphonium | 1.1 - 1.5 | None required | DMF, DCM | Effective for sterically hindered couplings | Byproducts can complicate purification |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq.) portion-wise while stirring.
-
Pre-activation: Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the desired amine (1.2 eq.) to the reaction mixture, followed by DIPEA (2.2 eq.).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a mild acid (e.g., 1N HCl), a mild base (e.g., sat. NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Activation: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.[1]
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Continue to stir at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[1]
Diagram: General Amide Coupling Workflow
Caption: A generalized workflow for amide derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Overcoming challenges in the synthesis of Zonisamide from its intermediate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Zonisamide from its key intermediate, 1,2-benzisoxazole-3-acetic acid (BOA).
Troubleshooting Guide
Problem 1: Low Yield During the Sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA)
Question: We are experiencing a low yield of 1,2-benzisoxazole-3-methanesulfonic acid (or its sodium salt) during the sulfonation of BOA. What are the potential causes and how can we optimize the reaction?
Answer: A low yield in the sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA) is a common issue. The primary causes often revolve around the choice of sulfonating agent, reaction conditions, and the formation of side products.
One of the significant challenges is the formation of disulfonated byproducts, particularly when using strong sulfonating agents like chlorosulfonic acid alone. The reactivity of chlorosulfonic acid can lead to a lack of selectivity, resulting in the formation of these impurities and consequently, a lower yield of the desired product.[1][2]
To address this, consider the following troubleshooting steps:
-
Moderating the Sulfonating Agent: The use of a chlorosulfonic acid-dioxane complex can moderate the reactivity of the chlorosulfonic acid, thereby minimizing the formation of disulfonated side products.[3][4][5] The reaction is typically carried out in a solvent like ethylene chloride.[3][5][6]
-
Alternative Sulfonation Method: A different approach involves the use of acetic anhydride and sulfuric acid to generate an acyl sulfate in situ, which then acts as the sulfonating agent.[1][2] This method has been reported to be more selective.
-
Control of Reaction Temperature: Maintaining the recommended temperature throughout the reaction is critical. For the chlorosulfonic acid-dioxane complex method, the reaction is often carried out at elevated temperatures (e.g., 75 to 85 °C).[3][5][6]
-
Molar Ratio of Reagents: Carefully controlling the molar ratio of the sulfonating agent to BOA is crucial to prevent side reactions.[3][5] An excess of the sulfonating agent can increase the likelihood of disulfonation.
Problem 2: Formation of Impurities During the Synthesis of 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl)
Question: During the conversion of 1,2-benzisoxazole-3-methanesulfonic acid (or its sodium salt) to 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), we are observing significant impurity levels in our product. How can we minimize these?
Answer: The formation of impurities during the synthesis of BOS-Cl is often related to the choice of chlorinating agent and the subsequent work-up procedure.
Key considerations for troubleshooting this step include:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are commonly used chlorinating agents for this conversion.[7] The choice of agent can influence the impurity profile.
-
Removal of Excess Chlorinating Agent: It is essential to remove any excess chlorinating agent after the reaction is complete. This is typically achieved by distillation under vacuum.[3][6] Residual chlorinating agent can lead to side reactions in the subsequent amidation step.
-
Moisture Control: The reaction should be carried out under anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired sulfonyl chloride back to the sulfonic acid.
Problem 3: Low Yield and Purity in the Final Amidation Step to Zonisamide
Question: Our final amidation step to produce Zonisamide from BOS-Cl is resulting in a low yield and poor purity. What factors should we investigate?
Answer: The amidation of 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl) with ammonia is the final and critical step in the synthesis of Zonisamide. Low yield and purity can stem from several factors:
-
Reaction Temperature: This reaction is typically carried out at low temperatures.[4] Inadequate temperature control can lead to side reactions.
-
Solvent Selection: Ethyl acetate is a commonly used solvent for this reaction.[3][7][8] The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Purity of BOS-Cl: The purity of the starting material, BOS-Cl, is paramount. Impurities from the previous step can carry over and interfere with the amidation reaction.
-
Recrystallization: The crude Zonisamide obtained after the reaction often requires recrystallization to achieve high purity. Methanol is a suitable solvent for this purpose, yielding a white crystalline solid.[3][6]
Frequently Asked Questions (FAQs)
Question 1: What are the common synthetic routes for Zonisamide starting from its key intermediate?
Answer: The most prevalent synthetic routes for Zonisamide commence with 1,2-benzisoxazole-3-acetic acid (BOA). The general pathway involves three key transformations:
-
Sulfonation: BOA is first sulfonated to form 1,2-benzisoxazole-3-methanesulfonic acid (BOS-H) or its corresponding sodium salt (BOS-Na).[4][9]
-
Chlorination: The sulfonic acid or its salt is then converted to the sulfonyl chloride, 1,2-benzisoxazole-3-methanesulfonyl chloride (BOS-Cl), using a chlorinating agent.[7][8]
-
Amidation: Finally, BOS-Cl is reacted with ammonia to yield Zonisamide.[8][10]
An alternative earlier route involved the bromination of BOA, followed by reaction with sodium sulfite to form the sodium sulfonate salt, which was then converted to Zonisamide.[8]
Question 2: What are the main impurities encountered in Zonisamide synthesis?
Answer: The primary impurities that can arise during the synthesis of Zonisamide include:
-
Disulfonated byproducts: These are formed during the sulfonation of BOA, especially when using highly reactive sulfonating agents without moderation.[1][5]
-
O-hydroxy-acetophenone-oxime: This can be a side-product from the synthesis of the starting material, BOA.[8]
-
Unreacted intermediates: Residual amounts of BOA, BOS-H, or BOS-Cl can be present if the reactions do not go to completion.
Question 3: Are there any safety precautions to consider when handling the reagents involved in Zonisamide synthesis?
Answer: Yes, several reagents used in the synthesis of Zonisamide are hazardous and require careful handling:
-
Chlorosulfonic acid: This is an extremely corrosive substance.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn, and the reaction should be conducted in a well-ventilated fume hood.
-
Phosphorus oxychloride and Thionyl chloride: These are also corrosive and react violently with water. They should be handled with care in a fume hood.
-
Sodium metal: Some older methods for preparing the starting material, BOA, used sodium metal, which is highly flammable and reactive.[8]
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Sulfonation | 1,2-benzisoxazole-3-acetic acid (BOA) | Chlorosulfonic acid, Dioxane | 1,2-dichloroethane | 55-60 | 62 | 99 (of intermediate) | [8] |
| Sulfonation | 1,2-benzisoxazole-3-acetic acid (BOA) | Chlorosulfonic acid, Dioxane | Ethylene chloride | 75-85 | - | 95 (of intermediate) | [3][6] |
| Chlorination | 1,2-benzisoxazole-3-methane sodium sulfonate | Phosphorous oxychloride | - | 70-80 | - | - | [3] |
| Amidation & Recrystallization | 1,2-benzisoxazole-3-methanesulfonyl chloride | Anhydrous ammonia, then Methanol | Ethyl acetate | Low temperature | - | 99 | [3][6] |
Experimental Protocols
Protocol 1: Sulfonation of 1,2-benzisoxazole-3-acetic acid (BOA) using Chlorosulfonic acid-Dioxane Complex
-
Slowly add chlorosulfonic acid to a cooled solution of 1,2-dichloroethane at 0-5 °C with stirring.[8]
-
Add dioxane dropwise to the above solution over a period of 30-40 minutes.[8]
-
Raise the reaction temperature to 30-35 °C over 30 minutes and maintain for 3 hours.[8]
-
Heat the reaction mass to 55-60 °C and maintain for 4-5 hours.[8]
-
After completion of the reaction (monitored by TLC), cool the reaction mass to 10-15 °C.[8]
-
Add water to obtain a clear solution and stir for 30 minutes.[8]
-
Separate the layers and wash the aqueous layer with ethyl acetate.[8]
-
The aqueous layer contains the 1,2-benzisoxazole-3-methane sulfonic acid.
Protocol 2: Preparation of Zonisamide from 1,2-benzisoxazole-3-methane sodium sulfonate
-
Heat a mixture of 1,2-benzisoxazole-3-methane sodium sulfonate and phosphorous oxychloride at 70 to 80 °C for 6 to 8 hours.[3]
-
Distill off the excess phosphorous oxychloride under vacuum.[3]
-
Add ethyl acetate to the remaining mass.[3]
-
Pass anhydrous ammonia gas through the solution at a low temperature to precipitate crude Zonisamide.[3]
-
Filter the crude product and recrystallize from methanol to obtain pure Zonisamide as a white crystalline solid.[3][6]
Visualizations
Caption: Synthetic workflow for Zonisamide from its intermediate.
Caption: Troubleshooting decision tree for Zonisamide synthesis.
References
- 1. WO2003020708A1 - Zonisamide intermediate and synthesis - Google Patents [patents.google.com]
- 2. WO2004020419A1 - Novel sulfonation method for zonisamide intermediate in zonisamide synthesis and their novel crystal forms - Google Patents [patents.google.com]
- 3. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]
- 4. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US20060287535A1 - Process for the manufacture of 1,2-benzisoxazole-3-methanesulphonamide - Google Patents [patents.google.com]
- 7. US20060014814A1 - Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide - Google Patents [patents.google.com]
- 8. US20060084814A1 - Process for the preparation of zonisamide - Google Patents [patents.google.com]
- 9. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zonisamide | C8H8N2O3S | CID 5734 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Identification of Impurities in 2-(1,2-Benzisoxazol-3-yl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for identifying impurities in "2-(1,2-Benzisoxazol-3-yl)acetic acid."
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
Impurities in any active pharmaceutical ingredient (API) can originate at various stages of its lifecycle.[1] For this compound, potential sources include:
-
Synthesis Process: The manufacturing process itself is a primary source. This includes unreacted starting materials, intermediates, and by-products from side reactions.[2] For instance, a known synthesis pathway involves the reaction of 4-hydroxy-coumarin with hydroxylamine, so residues of these starting materials or related intermediates could be present.[3][4]
-
Reagents, Ligands, and Catalysts: Chemicals used to facilitate the synthesis may carry over into the final product.[5][6]
-
Degradation: The final compound can degrade over time due to exposure to light, heat, moisture, or interaction with excipients, forming degradation products.[2]
-
Storage and Formulation: Impurities can be introduced during storage or when the API is formulated into a drug product.[7] This can include leachables from container closure systems.[1]
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed are a common type of impurity.[5]
Q2: What are the common types of impurities that might be encountered?
Impurities are generally classified into three main categories according to the International Council for Harmonisation (ICH) guidelines.[2]
-
Organic Impurities: These are often process-related or drug-related and can include starting materials, by-products, intermediates, and degradation products.[5][8]
-
Inorganic Impurities: These derive from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[5][8]
-
Residual Solvents: These are organic volatile compounds remaining from the synthesis process.[5][8] They are classified by toxicity, with Class 1 solvents (e.g., benzene) being the most toxic and needing to be avoided.[5][8]
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Identity/Source | Typical Analytical Method(s) |
| Organic (Process-Related) | 4-Hydroxycoumarin (Starting Material) | HPLC-UV, LC-MS |
| Synthetic Intermediates & By-products | HPLC-UV, LC-MS, NMR[8][9] | |
| Organic (Degradation) | Hydrolysis, Oxidation, or Photolytic Products | HPLC-UV, LC-MS |
| Inorganic | Heavy Metals (from catalysts/equipment) | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1][10] |
| Inorganic Salts | Ion Chromatography | |
| Residual Solvents | Methanol, Ethanol, Acetone, Dichloromethane, etc.[5] | Gas Chromatography-Mass Spectrometry (GC-MS)[8] |
Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.[1][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard for separating and quantifying organic impurities.[8] It is widely used due to its high sensitivity and accuracy.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities by providing molecular weight information.[7][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for elucidating the exact chemical structure of an unknown impurity after it has been isolated.[8][9]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying trace elemental impurities.[1][10]
Troubleshooting Guides
Scenario 1: An Unknown Peak is Detected in an HPLC Chromatogram
Q: I have an unexpected peak in my HPLC analysis of this compound. How should I proceed with its identification?
A: The appearance of an unknown peak requires a systematic investigation to identify its source and structure. The following workflow is recommended.
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Guide:
-
Initial Checks: First, rule out system-related issues. Inject a solvent blank to check for contamination or carryover. Ensure that system suitability parameters for your method are met.
-
LC-MS Analysis: The most direct next step is to analyze the sample by LC-MS. This will provide the molecular weight of the impurity, which is a critical piece of information.[7]
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain an accurate mass. This allows for the prediction of the elemental formula of the impurity.
-
Propose Structures: Based on the molecular formula and knowledge of the synthesis route and potential degradation pathways, propose one or more likely structures.[9]
-
Isolation: If the structure cannot be definitively determined by mass spectrometry alone, the impurity must be isolated, typically using preparative HPLC.
-
NMR Spectroscopy: Perform structural elucidation on the isolated impurity using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques. This provides conclusive structural information.[8]
-
Confirmation: The definitive confirmation involves synthesizing the proposed impurity structure as a reference standard and comparing its retention time and spectral data with the isolated impurity.[9]
Experimental Protocols
The following tables provide example methodologies for key experiments. These should be adapted and validated for specific laboratory equipment and conditions.
Table 2: Example HPLC-UV Protocol for Impurity Profiling
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, hold for 5 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in Methanol or Acetonitrile:Water (1:1) to a concentration of 1 mg/mL. |
Table 3: Example LC-MS Protocol for Mass Identification
| Parameter | Specification |
| LC System | UPLC/UHPLC system (as per HPLC protocol but with adjusted flow/gradient for shorter columns) |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes |
| Scan Range | 100 - 1000 m/z |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400 °C |
| Collision Energy | Ramped from 10-40 eV for MS/MS fragmentation scans |
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. veeprho.com [veeprho.com]
- 3. e-journals.in [e-journals.in]
- 4. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 5. moravek.com [moravek.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. rroij.com [rroij.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. alfachemic.com [alfachemic.com]
Technical Support Center: Recrystallization of 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of "2-(1,2-Benzisoxazol-3-yl)acetic acid". The information is presented in a question-and-answer format to directly address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Based on available data, methanol is a known solvent for this compound.[1][2] However, the ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For acidic compounds like this, polar protic solvents are often a good starting point.
A systematic approach to solvent selection is recommended. Small-scale solubility tests with solvents such as methanol, ethanol, isopropanol, and water, or mixed solvent systems, will help identify the optimal choice for your specific sample and purity requirements. A mixed solvent system, such as dimethyl formamide (DMF) and water, has been used for structurally similar compounds and could be effective.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving your compound, even at high temperatures. Refer to the solvent selection guide (see Q1) and consider a different solvent or a mixed solvent system.
-
Insoluble Impurities: Your crude sample may contain insoluble impurities. If most of the solid has dissolved and a small amount of particulate matter remains, you should proceed to a hot filtration step to remove these impurities before allowing the solution to cool.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A3: "Oiling out," where the compound separates as a liquid phase, can occur if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent. To address this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Lower the Temperature Further: If crystals still do not form, try cooling the solution in an ice bath after it has reached room temperature.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small, pure crystal of "this compound" to the cooled solution to induce crystallization.
Q4: Crystal formation is very poor, or no crystals are forming at all. What are the next steps?
A4: A failure to crystallize is a common issue. Here are several troubleshooting steps:
-
Induce Crystallization: As mentioned in Q3, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Concentrate the Solution: If the solution is too dilute, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.
-
Use an Anti-Solvent: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise to the cooled solution until it becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Re-evaluate Your Solvent Choice: It's possible the solvent system is not optimal. Revisit the solvent selection process.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: Low recovery can be due to several factors:
-
Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Make sure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield.
-
Washing with Warm Solvent: Always wash the collected crystals with a small amount of cold recrystallization solvent to avoid redissolving the product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent | Add more hot solvent in small portions. |
| Inappropriate solvent | Test solubility in other solvents or mixed solvent systems. | |
| Insoluble impurities present | Perform a hot filtration. | |
| "Oiling out" | Solution is too concentrated | Reheat to dissolve the oil, add more solvent, and cool slowly. |
| Cooling is too rapid | Insulate the flask to slow the cooling rate. | |
| No crystal formation | Solution is too dilute | Evaporate some of the solvent and re-cool. |
| Supersaturation | Scratch the flask or add a seed crystal. | |
| Ineffective solvent | Add an anti-solvent or choose a different solvent system. | |
| Low yield | Too much solvent used | Use the minimum amount of hot solvent required for dissolution. |
| Product lost during transfer | Ensure all equipment is rinsed with the mother liquor to recover all product. | |
| Crystals washed with warm solvent | Wash crystals with a minimal amount of ice-cold solvent. | |
| Colored impurities in crystals | Impurities not removed | Add activated charcoal to the hot solution before filtration. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Methanol)
-
Dissolution: In a fume hood, place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently with stirring until the solid dissolves completely. Add more methanol in small portions if necessary to achieve full dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization (Dimethyl Formamide/Water)
-
Dissolution: In a fume hood, dissolve the crude "this compound" in a minimum amount of hot dimethyl formamide (DMF).
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot DMF until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold DMF/water mixture (in the same ratio as used for crystallization).
-
Drying: Dry the purified crystals thoroughly.
Visual Guides
Caption: General workflow for the recrystallization process.
Caption: Troubleshooting guide for when no crystals are formed.
References
Validation & Comparative
Purity Analysis of 2-(1,2-Benzisoxazol-3-yl)acetic Acid: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and professionals in drug development, establishing the purity of key intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity confirmation of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a vital building block in the synthesis of various pharmaceuticals.
While alternative methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) offer valuable insights into sample purity, NMR spectroscopy, particularly quantitative NMR (qNMR), stands out for its ability to provide both qualitative and quantitative information about the target molecule and any impurities present without the need for identical reference standards for each impurity.
Comparison of Analytical Techniques
A combination of chromatographic and spectroscopic techniques is often employed for comprehensive purity assessment. Below is a comparison of NMR with other common methods for the analysis of this compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR | Nuclear spin resonance in a magnetic field | Structural confirmation, identification and quantification of proton-bearing impurities. | Non-destructive, provides structural information, highly quantitative (qNMR), universal detection for proton-containing molecules. | Lower sensitivity compared to MS, complex spectra for mixtures, requires deuterated solvents. |
| ¹³C NMR | Nuclear spin resonance of the ¹³C isotope | Confirmation of carbon skeleton, identification of carbon-containing impurities. | Unambiguous signal for each unique carbon, complementary to ¹H NMR. | Low natural abundance of ¹³C leads to lower sensitivity and longer acquisition times. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase with UV detection | Separation and quantification of the main component and impurities with a UV chromophore. | High sensitivity and resolution, well-established for purity analysis. | Requires reference standards for accurate quantification of impurities, destructive. |
| LC-MS | HPLC separation coupled with mass-to-charge ratio detection | Separation, quantification, and mass identification of the main component and impurities. | High sensitivity and selectivity, provides molecular weight information. | Destructive, ionization efficiency can vary between compounds affecting quantification. |
Purity Confirmation by NMR Spectroscopy: Experimental Protocol
Quantitative ¹H NMR (qNMR) is a powerful method for determining the absolute purity of a sample by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance
-
Volumetric glassware
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of the deuterated solvent in a volumetric flask.
-
Transfer an aliquot of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Potential Impurities and their Identification
During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. NMR spectroscopy can be instrumental in identifying these impurities. Potential impurities could include residual starting materials or solvents from the synthetic route. The chemical shifts of these impurities in the ¹H NMR spectrum would differ from those of the target compound, allowing for their identification and quantification.
Experimental Workflow
The following diagram illustrates the general workflow for the purity confirmation of this compound using NMR spectroscopy.
Disclaimer: The ¹H and ¹³C NMR spectral data for this compound are not publicly available in the searched resources. The provided experimental protocol is a general guideline for purity determination by qNMR and should be adapted and validated for specific laboratory conditions and instrumentation. The identification of potential impurities would require knowledge of the specific synthetic route employed.
A Comparative Guide to the Synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct synthetic routes to 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of various pharmaceuticals, including the antiepileptic drug zonisamide.[1][2] The following sections present an objective evaluation of a one-step method starting from 4-hydroxycoumarin and a multi-step approach commencing with 2'-hydroxyacetophenone. The comparison is supported by detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
Introduction to this compound
This compound is a crucial building block in medicinal chemistry. Its benzisoxazole core is a privileged scaffold found in a variety of biologically active compounds. The primary application of this acid is as a key intermediate in the production of zonisamide.[1] Beyond this, its unique structure makes it a subject of interest for the development of new therapeutic agents.
Synthetic Route Comparison
Two primary synthetic strategies for the preparation of this compound are compared below. Route 1 offers a direct conversion from a commercially available starting material, while Route 2 provides a more classical approach involving the construction of the heterocyclic ring from an acyclic precursor.
| Parameter | Route 1: From 4-Hydroxycoumarin | Route 2: From 2'-Hydroxyacetophenone |
| Starting Material | 4-Hydroxycoumarin | 2'-Hydroxyacetophenone |
| Number of Steps | 1 | 4 (proposed) |
| Key Reagents | Hydroxylamine hydrochloride, Sodium carbonate, n-Butanol | Sulfuryl chloride, Hydroxylamine hydrochloride, Pyridine, Thionyl chloride, Sodium cyanide, Hydrochloric acid |
| Reaction Time | ~13 hours | Multiple steps with varying times |
| Overall Yield | ~80%[3] | Estimated to be lower due to multiple steps |
| Scalability | Demonstrated on a 10g scale[3] | Potentially scalable, but requires optimization of multiple steps |
| Simplicity | High (One-pot reaction) | Moderate (Requires isolation of intermediates) |
Experimental Protocols
Route 1: One-Step Synthesis from 4-Hydroxycoumarin
This route involves the direct reaction of 4-hydroxycoumarin with hydroxylamine hydrochloride in the presence of a base.[3]
Procedure:
-
To a mixture of hydroxylamine hydrochloride (15 grams) and sodium carbonate (23 grams) in n-butanol (100 mL), add 4-hydroxycoumarin (10 grams).
-
Heat the reaction mixture to reflux and maintain for approximately 13 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure (e.g., using a rotavapor).
-
Wash the resulting residue with water.
-
Dry the solid product at approximately 60°C to yield this compound.
Expected Yield: Approximately 8.56 grams (about 80%).[3]
Route 2: Multi-Step Synthesis from 2'-Hydroxyacetophenone
This proposed synthetic route involves the construction of the benzisoxazole ring from 2'-hydroxyacetophenone, followed by functional group manipulation to introduce the acetic acid moiety.
Step 1: α-Chlorination of 2'-Hydroxyacetophenone
-
Dissolve 2'-hydroxyacetophenone in a suitable inert solvent (e.g., dichloromethane).
-
Add sulfuryl chloride dropwise at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2'-hydroxy-α-chloroacetophenone.
Step 2: Oximation of 2'-Hydroxy-α-chloroacetophenone
-
Suspend 2'-hydroxy-α-chloroacetophenone in ethanol.
-
Add hydroxylamine hydrochloride and stir for 30-40 minutes at room temperature.
-
Add pyridine dropwise over 30 minutes.
-
Continue stirring at room temperature for approximately 5 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and acidify to pH 4-5 with hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain the oxime.
Step 3: Cyclization to 3-(Chloromethyl)-1,2-benzisoxazole
-
Dissolve the oxime from the previous step in anhydrous tetrahydrofuran (THF).
-
Add pyridine, followed by the dropwise addition of thionyl chloride at a controlled temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(chloromethyl)-1,2-benzisoxazole.
Step 4: Conversion to this compound
-
Nitrile Formation: Dissolve 3-(chloromethyl)-1,2-benzisoxazole in a suitable solvent (e.g., ethanol/water mixture) and treat with sodium cyanide. Heat the mixture to reflux until the starting material is consumed.
-
Hydrolysis: Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux to hydrolyze the nitrile.
-
Cool the reaction mixture and collect the precipitated this compound by filtration.
Objective Comparison and Conclusion
Route 1 is a highly efficient and straightforward method for the synthesis of this compound. Its single-step nature, high yield, and use of readily available starting materials make it an attractive option for both laboratory-scale synthesis and potential industrial applications. The main advantage of this route is its operational simplicity, which minimizes labor and the potential for material loss between steps.
Route 2 , on the other hand, represents a more classical, multi-step approach to the target molecule. While it starts from a simple and inexpensive material, the overall yield is likely to be significantly lower than Route 1 due to the cumulative losses in each of the four proposed steps. This route requires the handling of several hazardous reagents, including sulfuryl chloride, thionyl chloride, and sodium cyanide, which necessitates stringent safety precautions. However, this route offers greater flexibility for the synthesis of analogues by modifying the starting acetophenone or the intermediates.
References
Comparative Cytotoxicity Analysis: 2-Arylbenzoxazole Acetic Acid Derivatives versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Potency
The quest for novel anticancer agents with improved efficacy and reduced side effects is a central focus of oncological research. In this context, heterocyclic compounds have emerged as a promising class of therapeutic candidates. This guide provides a comparative analysis of the in vitro cytotoxicity of a series of 2-arylbenzoxazole-5-acetic acid derivatives against the well-established chemotherapeutic drug, doxorubicin. While the primary focus of this guide is on these benzoxazole derivatives as the closest available structural analogs, it aims to provide valuable insights for the broader class of related compounds, including 2-(1,2-Benzisoxazol-3-yl)acetic acid derivatives.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of several 2-arylbenzoxazole-5-acetic acid derivatives and doxorubicin against the human breast adenocarcinoma cell line (MCF-7) and the human colorectal carcinoma cell line (HCT-116). The data is extracted from a study by Al-Tel et al. (2021).[1]
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| Doxorubicin | MCF-7 | 0.8 |
| HCT-116 | 1.2 | |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 8.2 |
| HCT-116 | 25.5 | |
| Methyl 2-(3-benzyloxyphenyl)benzoxazole-5-acetate | MCF-7 | 9.5 |
| HCT-116 | 33.1 | |
| 2-(4-Methoxyphenyl)benzoxazole-5-acetic acid | MCF-7 | 15.8 |
| HCT-116 | 18.9 | |
| Methyl 2-(4-methoxyphenyl)benzoxazole-5-acetate | MCF-7 | 12.4 |
| HCT-116 | 15.2 |
Doxorubicin IC50 Values in Other Cancer Cell Lines:
For a broader perspective, the following table includes IC50 values of doxorubicin against various other human cancer cell lines, as reported in a separate study.[2][3]
| Cancer Cell Line | IC50 (µM)[2][3] |
| HepG2 (Liver) | 12.2 |
| UMUC-3 (Bladder) | 5.1 |
| TCCSUP (Bladder) | 12.6 |
| BFTC-905 (Bladder) | 2.3 |
| HeLa (Cervical) | 2.9 |
| M21 (Skin Melanoma) | 2.8 |
Experimental Protocols
The cytotoxicity data presented above for the 2-arylbenzoxazole acetic acid derivatives and doxorubicin was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (2-arylbenzoxazole acetic acid derivatives and doxorubicin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
Doxorubicin's Mechanism of Action
Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. A simplified representation of its primary mechanism of action, DNA damage induction leading to apoptosis, is depicted below.
Caption: Simplified signaling pathway of doxorubicin-induced cytotoxicity.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of new chemical entities.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
Herbicidal Efficacy of 2-(1,2-Benzisoxazol-3-yl)acetamide Derivatives in Paddy Fields: A Comparative Analysis with Commercial Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicidal efficacy of 2-(1,2-Benzisoxazol-3-yl)acetamide derivatives, with a focus on the most active compound identified in foundational research, against established commercial herbicides used in paddy field weed management. While quantitative data for the novel compound is limited in publicly accessible literature, this guide synthesizes available information and presents a framework for comparison based on data from commercial herbicide studies.
Executive Summary
Comparative Herbicidal Efficacy Data
The following tables summarize the herbicidal efficacy of selected commercial herbicides against common paddy field weeds. This data is compiled from various studies and is presented to offer a quantitative baseline for evaluating the potential of novel compounds like 2-(1,2-Benzisoxazol-3-yl)acetamide derivatives.
Table 1: Efficacy of Pretilachlor in Transplanted Rice
| Weed Species | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Reference |
| Grasses, Sedges, Broad-leaved | 750 | Pre-emergence | High | [2] |
| Echinochloa crus-galli, Leptochloa chinensis, Marsilea quadrifoliata | 1000 | Pre-emergence | Effective | [3] |
| General Weeds | - | Pre-emergence + 1 Hand Weeding | Best Performance | [4] |
| Grassy Weeds | - | Pre-emergence | Effective | [5] |
Table 2: Efficacy of 2,4-D in Paddy Rice
| Weed Species | Application Rate (g a.e./ha) | Application Timing | Efficacy | Reference |
| Fimbristylis miliacea, Ludwigia longifolia, L. octovalvis | 200 (amine) | Post-emergence (3-4 leaf stage) | Good Control | [6] |
| Heteranthera reniformis | >200 (amine) | Post-emergence (3-4 leaf stage) | Good Control | [6] |
| Broadleaf and Sedge Weeds | 400 | Post-emergence | Promising | [7] |
| General Weeds | - | Post-emergence | 78% reduction in total weed count | [7] |
| Ludwigia octovalvis, Sphenoclea zeylanica, Fimbristylis miliacea, Cyperus iria | 1500 - 3500 (dimethylamine) | Post-emergence | Effective Control | [8] |
Experimental Protocols
The following are generalized experimental methodologies for assessing herbicidal efficacy in paddy fields, based on protocols described in the cited literature for commercial herbicides. These protocols are applicable for the evaluation of novel compounds such as 2-(1,2-Benzisoxazol-3-yl)acetamide derivatives.
1. Experimental Design and Crop Management:
-
Design: Randomized block design (RBD) with multiple replications (typically 3 or 4) is a standard design.[2][8]
-
Plot Size: Varies depending on the scale of the experiment.
-
Fertilization and Irrigation: Standard agronomic practices for the region are followed to ensure optimal crop growth.
2. Herbicide Application:
-
Formulation: Herbicides are applied as emulsifiable concentrates (EC) or granules (GR).[9]
-
Application Method: For liquid formulations, a knapsack sprayer with a calibrated nozzle is used to ensure uniform coverage.[8] Granular formulations are typically broadcasted evenly over the plot.
-
Application Timing:
3. Data Collection and Analysis:
-
Weed Density and Biomass: Weed counts and dry weight are measured at specific intervals after treatment using quadrats placed randomly within each plot.
-
Weed Control Efficiency (WCE): Calculated using the formula: WCE (%) = [(WDC - WDT) / WDC] x 100, where WDC is the weed dry matter in the control plot and WDT is the weed dry matter in the treated plot.
-
Crop Phytotoxicity: Visual assessment of crop injury is conducted at regular intervals after herbicide application.
-
Yield Parameters: Grain yield and other relevant yield components are measured at harvest.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the statistical significance of the treatment effects.
Visualizations
The following diagrams illustrate a typical workflow for herbicide efficacy testing and a conceptual representation of a signaling pathway that could be investigated for novel herbicides.
Caption: Generalized workflow for evaluating herbicidal efficacy in field trials.
Caption: Conceptual signaling pathway for a hypothetical herbicide's mode of action.
Conclusion
While the initial discovery of the herbicidal potential of N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide is promising, further research is imperative to quantify its efficacy and establish a clear mode of action. The data and protocols presented for commercial herbicides in this guide offer a robust framework for conducting such comparative studies. Future investigations should aim to generate dose-response curves, determine GR50 values against a spectrum of paddy weeds, and elucidate the molecular target to fully assess the potential of this and related compounds as next-generation herbicides.
References
- 1. academic.oup.com [academic.oup.com]
- 2. isws.org.in [isws.org.in]
- 3. masujournal.org [masujournal.org]
- 4. banglajol.info [banglajol.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Efficacy and selectivity of 2,4-D applied at different rates, growth stages and formulations in paddy rice - Weed Control Journal [weedcontroljournal.org]
- 7. ijcmas.com [ijcmas.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. How Pretilachlor Enhances Weed Control in Rice Cultivation [jindunchemical.com]
Comparative Anticonvulsant Activity of 1,2-Benzisoxazole Derivatives and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Quantitative Comparison of Anticonvulsant Activity
The following tables summarize the anticonvulsant potency and neurotoxicity of selected 1,2-benzisoxazole and other related heterocyclic derivatives, as determined by the maximal electroshock seizure (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the rotarod test for neurotoxicity. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures.[1] The protective index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a measure of the drug's safety margin.
Table 1: Anticonvulsant Activity of 3-Sulfamoylmethyl-1,2-benzisoxazole (Zonisamide) and Related Compounds
| Compound | Animal Model | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |
| 3-Sulfamoylmethyl-1,2-benzisoxazole (AD-810/Zonisamide) | Mice | Potent activity reported, specific ED50 not in provided abstracts | - | Showed much less neurotoxicity than existing drugs | High protective index reported | [2][3] |
| Compound 14 (a pyrrolidine-2,5-dione derivative) | Mice (i.p.) | 49.6 | 67.4 | - | - | [4] |
| Compound 43 (a 2(3H)-benzoxazolone derivative) | Mice (i.p.) | 8.7 | - | - | - | [5] |
| Compound 45 (a 2(3H)-benzoxazolone derivative) | Mice (i.p.) | 7.6 | - | - | >26.9 (in rats, p.o.) | [5] |
| Compound 9 (a benzothiazole coupled sulfonamide) | Mice | Potent activity reported | - | Neurotoxic at higher doses | - | [1] |
Note: A lower ED50 value indicates higher potency. A higher PI value indicates a better safety profile. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating anticonvulsant activity and neurotoxicity are provided below.
Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1]
Procedure:
-
Male albino mice or rats are used for the experiment.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specific pre-treatment time (e.g., 30 minutes or 1 hour), a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a primary screening model for identifying anticonvulsant drugs that may be effective against absence seizures.[1]
Procedure:
-
Male albino mice or rats are used.
-
The test compound is administered i.p. or p.o. at various doses.
-
Following the pre-treatment period, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously (e.g., 85 mg/kg in mice).
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.
-
An animal is considered protected if it does not exhibit clonic seizures.
-
The ED50 is calculated as the dose of the drug that protects 50% of the animals from clonic convulsions.
Rotarod Test for Neurotoxicity
This test is used to assess motor coordination and potential neurological deficits induced by the test compounds.
Procedure:
-
Mice or rats are trained to walk on a rotating rod (rotarod) at a constant speed (e.g., 5-10 rpm).
-
Animals that can remain on the rod for a predetermined amount of time (e.g., 1-5 minutes) are selected for the test.
-
The test compound is administered to the trained animals.
-
At various time intervals after drug administration, the animals are placed back on the rotating rod.
-
The time the animal remains on the rod is recorded. Neurotoxicity is indicated by the inability of the animal to maintain balance on the rod.
-
The median toxic dose (TD50), the dose at which 50% of the animals fall off the rod, is determined.
Visualizations
Experimental Workflow for Anticonvulsant Drug Screening
Caption: A general experimental workflow for the screening and development of novel anticonvulsant compounds.
Hypothetical Signaling Pathway for Anticonvulsant Action
Caption: Potential mechanisms of action for anticonvulsant drugs at the synaptic level.
Discussion and Future Directions
The anticonvulsant activity of heterocyclic compounds, including those with a 1,2-benzisoxazole core, is a promising area of research. The established drug zonisamide, a 3-sulfamoylmethyl-1,2-benzisoxazole, is known to act on voltage-gated sodium and calcium channels.[6] Derivatives of related benzoxazolones and benzothiazolones have also demonstrated significant anticonvulsant effects, with some compounds showing high potency in the MES test.[5]
Structure-activity relationship (SAR) studies on related compounds suggest that the nature and position of substituents on the aromatic ring can significantly influence anticonvulsant activity and neurotoxicity. For instance, the introduction of a halogen atom at the 5-position of the benzisoxazole ring was reported to increase both activity and neurotoxicity.[3]
The mechanism of action for many of these compounds is likely multifactorial, potentially involving the modulation of ion channels, enhancement of GABAergic inhibition, or reduction of glutamatergic excitation. For example, some active 2(3H)-benzoxazolone derivatives have been shown to bind to sigma 1 receptors.[5]
For the specific class of "this compound" derivatives, future research should focus on the systematic synthesis and screening of a library of analogues. By modifying the substituents on the benzisoxazole ring and the acetic acid side chain (e.g., forming amides or esters), it would be possible to establish a clear SAR and identify lead compounds with high potency and a favorable safety profile. Subsequent studies should then focus on elucidating the precise mechanism of action of the most promising candidates to support their further development as novel antiepileptic drugs.
References
- 1. brieflands.com [brieflands.com]
- 2. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Anticancer Activity of 2-(1,2-Benzisoxazol-3-yl)acetic Acid Analogues: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of anticancer analogues related to 2-(1,2-benzisoxazol-3-yl)acetic acid. While direct and extensive SAR studies on this compound itself are limited in publicly available literature, this document synthesizes findings from structurally similar benzisoxazole and benzoxazole derivatives to infer potential SAR trends and guide future research. The data presented is compiled from various studies investigating the cytotoxic effects of these compounds against several cancer cell lines.
Core Structure and Analogues
The core structure of interest is this compound. The analogues discussed in this guide feature modifications at several key positions, including the acetic acid moiety (e.g., formation of amides and esters), substitutions on the benzene ring of the benzisoxazole core, and alterations at the 3-position of the isoxazole ring.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of various analogues related to this compound against different human cancer cell lines. It is important to note that these are not direct analogues in all cases, but represent the closest available data for constructing a preliminary SAR.
Table 1: Cytotoxicity of 2-Arylbenzoxazole-5-acetic Acid Derivatives against MCF-7 and HCT-116 Cancer Cell Lines [1][2]
| Compound | R (Substitution on 2-aryl group) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) |
| Doxorubicin (Standard) | - | 1.2 ± 0.1 | 1.8 ± 0.2 |
| Analogue 1 | 3-Benzyloxyphenyl | 8.5 ± 0.7 | 25.3 ± 2.1 |
| Analogue 2 | 4-Methoxyphenyl | 10.2 ± 0.9 | 30.1 ± 2.5 |
| Analogue 3 | 4-Chlorophenyl | > 50 | > 50 |
| Analogue 4 | 4-Nitrophenyl | 35.6 ± 3.0 | 42.8 ± 3.6 |
Table 2: Cytotoxicity of 1,2-Benzisoxazole-3-acetamide Derivatives against A549 and MCF-7 Cancer Cell Lines [3]
| Compound | Amide Substitution | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Analogue 5 (11a) | N-(4-chlorophenyl)acetamide | > 200 | > 200 |
| Analogue 6 (11c) | N-(4-methoxyphenyl)acetamide | 150.5 ± 12.5 | 180.2 ± 15.0 |
| Analogue 7 (9b) | N-benzylacetamide | > 200 | > 200 |
Table 3: Antiproliferative Activity of 1,2-Benzisoxazole-1,2,3-triazole Derivatives against Acute Myeloid Leukemia (AML) Cell Lines [4]
| Compound | Substitution on Triazole Ring | MV4-11 IC50 (µM) |
| PTB | 4-(4-phenoxyphenyl) | 2 |
| Analogue 8 | 4-phenyl | > 10 |
| Analogue 9 | 4-(4-chlorophenyl) | 5.8 |
Structure-Activity Relationship (SAR) Insights
Based on the available data for related compounds, the following SAR observations can be made:
-
Importance of the Acetic Acid Moiety : The presence of an acetic acid group at position 5 of the benzoxazole nucleus appears to enhance cytotoxic activity.[1][2]
-
Substitution on the 2-Aryl Group (Benzoxazole Analogues) :
-
Modification of the Acetic Acid Group (Amide Derivatives) : Simple N-aryl and N-benzyl acetamide derivatives of 1,2-benzisoxazole-3-acetic acid showed weak to no activity against A549 and MCF-7 cell lines, suggesting that a free carboxylic acid or other specific functionalities might be crucial for activity in this scaffold.[3]
-
Substitution at the 3-Position (Triazole Derivatives) : The nature of the substituent on the 1,2,3-triazole ring attached to the 3-position of the 1,2-benzisoxazole core significantly impacts antiproliferative activity. A bulky, electron-rich phenoxyphenyl group resulted in the most potent compound against the MV4-11 AML cell line.[4]
Potential Signaling Pathways and Mechanism of Action
While the precise signaling pathways for this compound are not well-elucidated, studies on related benzisoxazole analogues suggest potential mechanisms of action.
One study on 1,2-benzisoxazole-1,2,3-triazole derivatives pointed towards the inhibition of histone deacetylases (HDACs) as a potential target.[4] The most potent compound in this series, PTB, induced apoptosis in AML cells and led to an increase in the sub-G1 cell population, indicative of programmed cell death.[4] This suggests that the anticancer effect may be mediated through epigenetic modifications and cell cycle arrest.
The proposed mechanism involves the inhibition of HDACs, leading to the acetylation of histone and non-histone proteins, such as tubulin. This can result in the upregulation of cell cycle inhibitors like p21, ultimately leading to apoptosis.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. <p>Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents</p> | Jilani | Indian Journal of Chemistry -Section B (IJC-B) [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(1,2-Benzisoxazol-3-yl)acetic Acid as a Reference Standard in Pharmaceutical Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(1,2-Benzisoxazol-3-yl)acetic acid as a reference standard, particularly in the context of the quality control of the anti-epileptic drug Zonisamide. We will delve into its performance characteristics, compare it with potential alternatives, and provide detailed experimental protocols to support its application in a laboratory setting.
Introduction to this compound
This compound (CAS 4865-84-3) is a key synthetic intermediate in the manufacturing of Zonisamide, a widely used sulfonamide anticonvulsant.[1] Its presence as a potential impurity in the final drug product necessitates the availability of a well-characterized reference standard for accurate analytical testing and quality assurance. A reliable reference standard is paramount for method validation, impurity profiling, and ensuring the safety and efficacy of the pharmaceutical product.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 123 °C | [3] |
| Boiling Point | 377.3±17.0 °C (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Storage | 2-8°C | [3] |
Comparison with Alternative Reference Standards
In the context of Zonisamide analysis, other process impurities and related compounds could potentially be used as reference standards. This section compares this compound with other known impurities of Zonisamide.
| Parameter | This compound | Zonisamide Related Compound A (Sodium 1,2-benzisoxazole-3-methanesulfonate) | Other Process Impurities (e.g., 4-hydroxycoumarin) |
| Role in Synthesis | Key Intermediate/Precursor[4] | Degradation Product/Impurity[4] | Starting Material[4] |
| Typical Purity | 97-99%[5][6] | Varies, available as a reference standard[7] | Varies |
| Analytical Separation | Well-resolved from Zonisamide and other impurities in validated HPLC methods.[4] | Separable by HPLC, often used as a marker for degradation.[4] | Can be monitored by HPLC.[4] |
| Commercial Availability | Readily available from multiple chemical suppliers.[5][6] | Available from pharmacopeial and commercial sources.[7] | Widely available. |
| Significance | Direct precursor to the core structure of Zonisamide, making it a critical process control parameter. | An important indicator of degradation, crucial for stability studies. | Monitoring its carry-over is important for process validation. |
Key Advantages of this compound as a Reference Standard:
-
Direct Process Relationship: As a direct precursor to Zonisamide, its quantification provides critical information about the efficiency and control of the manufacturing process.
-
High Purity Availability: It is commercially available in high purity, a prerequisite for a reliable reference standard.
-
Established Analytical Methods: Validated HPLC methods for its separation and quantification are available in the scientific literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4-hydroxycoumarin with hydroxylamine.[8]
Materials:
-
4-hydroxycoumarin
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolve 4-hydroxycoumarin in an aqueous solution of sodium carbonate.
-
Add an aqueous solution of hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[8]
-
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve the desired purity for use as a reference standard.
Caption: Synthesis workflow for this compound.
HPLC Analysis of Zonisamide and Impurities
The following method is adapted from published literature for the simultaneous determination of Zonisamide and its related substances, including this compound.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.02 M KH₂PO₄ (aq) : Acetonitrile : Methanol (75:10:15 v/v/v), pH 4.0 with H₃PO₄ |
| Mobile Phase B | 0.02 M KH₂PO₄ (aq) : Acetonitrile : Methanol (15:40:45 v/v/v), pH 2.0 with H₃PO₄ |
| Gradient | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Sample Solution: Prepare the Zonisamide drug substance or product sample in the same diluent to a suitable concentration for analysis.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and identify the peaks based on their retention times relative to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.
Caption: HPLC analysis workflow for impurity profiling.
Conclusion
This compound serves as a critical and reliable reference standard for the quality control of Zonisamide. Its direct role in the synthesis of the active pharmaceutical ingredient, commercial availability in high purity, and the existence of validated analytical methods for its detection make it an indispensable tool for pharmaceutical analysts. By employing this reference standard, researchers and drug development professionals can ensure the accurate monitoring of process-related impurities, thereby guaranteeing the quality, safety, and efficacy of the final drug product.
References
- 1. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 3. This compound CAS#: 4865-84-3 [m.chemicalbook.com]
- 4. Rapid and Sensitive High Performance Liquid Chromatographic Determination of Zonisamide in Human Serum Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 4865-84-3 [chemicalbook.com]
- 6. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. scribd.com [scribd.com]
- 8. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(1,2-Benzisoxazol-3-yl)acetic acid, a key intermediate in the synthesis of pharmaceuticals like Zonisamide.[1][2] While specific validated methods for this compound are not extensively published, this document outlines robust analytical techniques adapted from well-established methods for structurally related benzisoxazole derivatives and other acidic drug compounds.[3][4][5] The primary techniques compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely accessible and robust method, and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), which offers higher sensitivity and selectivity.
The validation of these methods is critical to ensure the reliability, accuracy, and precision of analytical data, adhering to guidelines set by the International Conference on Harmonisation (ICH).[6]
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and throughput.[5] The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of this compound, based on data from structurally similar compounds.[5]
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 1 - 200 µg/mL | 0.1 - 500 ng/mL[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | ||
| - Repeatability | < 2.0% | < 1.5% |
| - Intermediate Precision | < 3.0% | < 2.5% |
| Specificity | Good | Excellent |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 ng/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.1 ng/mL[5] |
| Robustness | Good | Very Good |
Experimental Workflow and Method Validation
The development and validation of an analytical method follow a structured workflow to ensure the reliability of the results. The diagram below illustrates the key stages of this process.
Caption: A typical workflow for the development and validation of an analytical method.
Detailed Experimental Protocols
The following protocols are provided as a foundation for the development and validation of analytical methods for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water. An isocratic elution with a ratio of 60:40 (v/v) acetonitrile to 0.1% TFA in water is a good starting point.[5][7]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10 µL.[5]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol or acetonitrile.[5]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Prepare a sample solution of the drug substance or formulation in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[5]
3. Validation Procedure:
-
Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and a standard solution. The peak for this compound should be well-resolved from any other peaks.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 3.0%.
-
-
LOD and LOQ: Determine the limit of detection (LOD) and limit of quantitation (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the trace-level quantification of this compound, especially in complex biological matrices. UPLC offers faster analysis times and higher resolution compared to conventional HPLC.[8]
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution is typically used, for example: 0-2 min, 10-90% B; 2-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.5 min, 10% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition from the deprotonated molecule [M-H]⁻ to a specific product ion. The exact masses would need to be determined by infusion of a standard solution. For C₉H₇NO₃ (MW: 177.16), the precursor ion would be m/z 176.1.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare stock and working standard solutions as described for the HPLC-UV method, but at much lower concentrations (in the ng/mL range).
-
Sample Preparation (for biological matrices): Employ sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove matrix interferences.[3]
4. Validation Procedure: The validation parameters are similar to those for the HPLC-UV method, but with more stringent acceptance criteria due to the higher sensitivity of the technique.
-
Linearity: A weighted linear regression (1/x or 1/x²) might be necessary for a wide dynamic range.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample with that of a pure standard solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical target and the chosen analytical techniques, highlighting the key principles of separation and detection.
Caption: Separation and detection principles for the analysis of the target compound.
References
- 1. ODM this compound Factory, Manufacturer | HRD Pharm [hrdpharm.com]
- 2. cphi-online.com [cphi-online.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of Benzisoxazole-Based Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, lending its framework to a variety of neurologically active agents. While zonisamide, an established antiepileptic drug, is a well-known example, other benzisoxazole derivatives, primarily recognized for their antipsychotic properties, have also demonstrated potential anticonvulsant activity. This guide provides a comparative analysis of selected benzisoxazole-based compounds, focusing on their performance in preclinical anticonvulsant screening models.
Overview of Compared Benzisoxazole Derivatives
This analysis focuses on the following benzisoxazole-based compounds:
-
Zonisamide: A broad-spectrum anticonvulsant approved for the treatment of epilepsy.[1][2][3]
-
Risperidone: An atypical antipsychotic with potential anticonvulsant properties.
-
Paliperidone: The primary active metabolite of risperidone, also used as an atypical antipsychotic.
-
Iloperidone: A second-generation antipsychotic agent.[4]
-
Ocaperidone: A potent neuroleptic with a benzisoxazolyl piperidine structure.
Direct head-to-head comparative studies evaluating the anticonvulsant efficacy of these specific compounds are limited in the published literature. Much of the available preclinical data for risperidone, paliperidone, iloperidone, and ocaperidone focuses on their antipsychotic activity, with anticonvulsant effects being a secondary observation. Zonisamide, on the other hand, has been extensively studied for its antiepileptic properties.
Comparative Preclinical Performance
The following tables summarize the available quantitative data from preclinical studies in rodent models. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test is a model for absence seizures. The Rotorod test is used to assess neurotoxicity, with the TD50 representing the dose at which 50% of animals exhibit motor impairment.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Zonisamide | Mouse | Oral | 15.6 - 48.3 | [5] |
| Zonisamide | Rat | Oral | 10.3 - 29.8 | [5] |
| Risperidone | Mouse | Intraperitoneal | Data Not Available | |
| Paliperidone | Mouse | Intraperitoneal | Data Not Available | |
| Iloperidone | Mouse | Intraperitoneal | Data Not Available | |
| Ocaperidone | Mouse | Intraperitoneal | Data Not Available |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Test
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |
| Zonisamide | Mouse | Oral | >400 | [5] |
| Zonisamide | Rat | Oral | >200 | [5] |
| Risperidone | Mouse | Intraperitoneal | Data Not Available | |
| Paliperidone | Mouse | Intraperitoneal | Data Not Available | |
| Iloperidone | Mouse | Intraperitoneal | Data Not Available | |
| Ocaperidone | Mouse | Intraperitoneal | Data Not Available |
Table 3: Neurotoxicity in the Rotorod Test
| Compound | Animal Model | Route of Administration | TD50 (mg/kg) | Reference |
| Zonisamide | Mouse | Oral | 132 - 262 | [5] |
| Zonisamide | Rat | Oral | 157 | [5] |
| Risperidone | Mouse | Intraperitoneal | Data Not Available | |
| Paliperidone | Mouse | Intraperitoneal | Data Not Available | |
| Iloperidone | Mouse | Intraperitoneal | Data Not Available | |
| Ocaperidone | Mouse | Intraperitoneal | Data Not Available |
Note: The lack of available data for risperidone, paliperidone, iloperidone, and ocaperidone in these specific standardized anticonvulsant tests highlights a gap in the current literature and precludes a direct quantitative comparison.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of benzisoxazole derivatives are primarily attributed to their modulation of neuronal excitability through various mechanisms.
Zonisamide exerts its anticonvulsant effects through a multi-modal mechanism, including the blockade of voltage-gated sodium channels and T-type calcium channels, and modulation of GABAergic neurotransmission.[5] In contrast, the potential anticonvulsant effects of the atypical antipsychotics in this class are thought to be secondary to their primary activity as antagonists of dopamine D2 and serotonin 5-HT2A receptors, which can indirectly modulate neuronal excitability.
Experimental Protocols
Detailed methodologies for the key preclinical screening tests are provided below to facilitate the replication and comparison of findings.
Maximal Electroshock (MES) Test
This test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
Electroconvulsive shock device with corneal electrodes.
-
0.9% saline solution.
-
Topical anesthetic (e.g., 0.5% tetracaine).
Procedure:
-
Administer the test compound or vehicle to the animal (mouse or rat) via the desired route (e.g., oral, intraperitoneal) at a predetermined time before the test.
-
Apply a drop of topical anesthetic to the cornea of each eye, followed by a drop of saline.
-
Place the corneal electrodes on the eyes of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is characterized by the rigid extension of the hindlimbs for at least 3 seconds.
-
The absence of the tonic hindlimb extension is considered protection.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is calculated from the dose-response data.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.
Apparatus:
-
Syringes and needles for subcutaneous injection.
-
Pentylenetetrazole (PTZ) solution.
-
Observation chambers.
Procedure:
-
Administer the test compound or vehicle to the animal (typically mice) at a predetermined time before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the loose skin on the back of the neck.
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for a period of 30 minutes for the occurrence of clonic seizures, characterized by rhythmic contractions of the limbs, jaw, or facial muscles lasting for at least 5 seconds.
-
The absence of clonic seizures during the observation period is considered protection.
-
The ED50 is calculated from the dose-response data.
Rotorod Test for Neurotoxicity
This test is used to assess motor coordination and identify potential neurological deficits caused by a test compound.
Apparatus:
-
Rotorod apparatus with a rotating rod.
Procedure:
-
Train the animals (mice or rats) on the Rotorod at a constant speed (e.g., 5-10 rpm) for a set period (e.g., 2-5 minutes) for 2-3 days prior to the test day to establish a baseline performance.
-
On the test day, administer the test compound or vehicle.
-
At the time of peak effect of the compound, place the animal on the rotating rod.
-
Record the latency to fall from the rod over a set trial duration (e.g., 180 seconds). A fall is defined as the animal falling off the rod or rotating with the rod for two consecutive revolutions without actively walking.
-
Typically, three trials are conducted with a rest period in between.
-
A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
The median toxic dose (TD50), the dose that causes motor impairment in 50% of the animals, is calculated from the dose-response data.
Conclusion
Zonisamide is a well-characterized benzisoxazole-based anticonvulsant with a clear preclinical and clinical profile. While other benzisoxazole derivatives, such as risperidone, paliperidone, iloperidone, and ocaperidone, are primarily known for their antipsychotic effects, the shared chemical scaffold suggests a potential for anticonvulsant activity. However, there is a notable lack of direct, comparative preclinical studies evaluating the anticonvulsant efficacy and neurotoxicity of these antipsychotic agents using standardized models like the MES and scPTZ tests. Further research in this area is warranted to fully understand the anticonvulsant potential of this class of compounds and to identify novel therapeutic opportunities. The experimental protocols and data presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and interpret future comparative studies.
References
- 1. Evaluation of zonisamide for the treatment of focal epilepsy: a review of pharmacokinetics, clinical efficacy and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zonisamide: review of its use in epilepsy therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1,2-Benzisoxazol-3-yl)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 2-(1,2-Benzisoxazol-3-yl)acetic acid is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this compound safely and responsibly. Adherence to these protocols will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is also harmful if swallowed.[3][4] Therefore, strict adherence to safety protocols during handling and disposal is paramount.
Personal Protective Equipment (PPE): A comprehensive assessment of PPE is essential. The following should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If dust formation is likely, a NIOSH/MSHA approved respirator should be used.[2]
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3] An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Melting Point | 123 °C |
| Boiling Point | 377.3 °C at 760 mmHg |
| Appearance | Solid |
| Solubility | Soluble in Methanol |
Step-by-Step Disposal Procedure
The proper disposal of this compound must be handled through a licensed hazardous waste disposal program.[5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
1. Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, contaminated labware (e.g., weighing boats, pipette tips), and solutions, must be treated as hazardous waste.
-
Segregate this waste stream from other incompatible chemicals. Notably, it is incompatible with strong oxidizing agents.[2]
2. Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.
-
The container must be in good condition, with a secure, tight-fitting lid to prevent spills and evaporation.[7]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5][7] Include the approximate concentration and quantity. Do not use abbreviations or chemical formulas.[5]
-
Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills.[1]
3. Disposal of Contaminated Materials:
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be placed in the designated hazardous waste container. For larger quantities of solid waste, double-bagging in clearly labeled, durable plastic bags may be appropriate before placing in the final disposal drum.
-
Sharps: Contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol).[6][7] The rinsate must be collected and disposed of as hazardous waste.[7] After triple-rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.[6]
4. Storage of Hazardous Waste:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from general laboratory traffic.[8]
-
The storage area should be cool, dry, and well-ventilated.[3]
-
Ensure secondary containment is in place to capture any potential leaks or spills.[7]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal of the waste.[5]
-
Provide them with a complete and accurate inventory of the waste.
-
Follow all institutional and regulatory procedures for waste manifest documentation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 2-(1,2-Benzoxazol-3-yl)acetic acid | C9H7NO3 | CID 301729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 2-(1,2-Benzisoxazol-3-yl)acetic acid
Comprehensive Safety Protocol for 2-(1,2-Benzisoxazol-3-yl)acetic acid
For Immediate Reference: Key Safety Information
This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound. Adherence to these guidelines is critical for ensuring laboratory safety. This chemical is classified as hazardous, causing skin and serious eye irritation, and may lead to respiratory irritation.[1]
Hazard Identification and Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The required equipment for handling this compound is detailed below.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation (Category 2)[1] | Hand Protection: Wear appropriate protective gloves.[1] Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Eye Irritation (Category 2)[1] | Eye/Face Protection: Use safety glasses with side-shields or goggles.[1][2] |
| Specific target organ toxicity — single exposure (Category 3, Respiratory system)[1] | Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] |
| Acute toxicity - Oral (Category 4)[3] | General Hygiene: Do not eat, drink or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step procedures provide clear guidance for laboratory professionals.
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[3]
-
Personal Protective Equipment (PPE): Before beginning work, ensure all required PPE is correctly worn as specified in the table above.
-
Spill Prevention: Handle the chemical carefully to prevent spills. Do not get it in eyes, on skin, or on clothing.[1]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[1]
-
Hygiene: After handling, wash hands and face thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[1]
Disposal Plan
-
Waste Collection: Collect waste material by sweeping or shoveling it into a suitable, labeled, and closed container for disposal.[1]
-
Environmental Precaution: Do not allow the chemical to be released into the environment or enter drains.
-
Regulatory Compliance: Dispose of the contents and container at an approved waste disposal plant.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Emergency First-Aid Procedures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2] |
| Ingestion | Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1][2] |
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
